Pep1-TGL
Description
Properties
Molecular Formula |
C41H71N11O15S |
|---|---|
Molecular Weight |
990.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H71N11O15S/c1-20(2)13-26(36(61)43-15-30(56)46-22(5)34(59)51-33(23(6)55)39(64)45-17-32(58)48-27(41(66)67)14-21(3)4)49-38(63)29-9-8-11-52(29)40(65)25(10-12-68-7)47-31(57)16-44-37(62)28(19-54)50-35(60)24(42)18-53/h20-29,33,53-55H,8-19,42H2,1-7H3,(H,43,61)(H,44,62)(H,45,64)(H,46,56)(H,47,57)(H,48,58)(H,49,63)(H,50,60)(H,51,59)(H,66,67)/t22-,23+,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
InChI Key |
YITYOVFAFHLILZ-BRZHPJNDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Pep1-TGL in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pep1-TGL is a synthetic peptide that serves as a critical tool in neuroscience research, particularly in the study of synaptic plasticity. It is designed to mimic the C-terminal sequence of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1, which contains a TGL motif.[1][2][3] This motif is a ligand for Postsynaptic Density protein 95/Discs large/Zonula occludens-1 (PDZ) domains, which are crucial for protein-protein interactions at the synapse. By competitively inhibiting the interaction between GluA1 and PDZ domain-containing proteins, this compound allows for the precise dissection of the molecular mechanisms underlying synaptic strengthening and weakening.
Core Function of this compound in Neurons
The primary function of this compound in neurons is to act as a competitive antagonist of the interaction between the C-terminus of the GluA1 AMPA receptor subunit and PDZ domain-containing proteins, such as SAP97. This interaction is a cornerstone of activity-dependent synaptic plasticity, most notably long-term potentiation (LTP), a cellular correlate of learning and memory.
During the induction of LTP, the influx of calcium through NMDA receptors activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII promotes the delivery and insertion of GluA1-containing AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. This process is critically dependent on the interaction of the GluA1 C-terminus with PDZ domain proteins, which are thought to anchor the receptors at the postsynaptic density.[2][4]
This compound, by mimicking the GluA1 C-terminus, binds to the PDZ domains of scaffolding proteins, thereby preventing them from interacting with endogenous GluA1 subunits. This blockade inhibits the synaptic trafficking and incorporation of GluA1-containing AMPA receptors, effectively preventing the expression of LTP.[5]
Signaling Pathway Disrupted by this compound
The signaling cascade leading to LTP and targeted by this compound is a well-characterized pathway in neuroscience. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: Signaling pathway of LTP induction and the inhibitory action of this compound.
Quantitative Data Summary
The effects of inhibiting the GluA1-PDZ interaction, either through genetic knockout or with tools like this compound, have been quantified in several studies. The following tables summarize key findings.
| Experimental Model | Condition | Result | Reference |
| Anterior Cingulate Cortex (ACC) Slices (Adult Mice) | Pairing training to induce LTP | Significant, long-lasting potentiation of synaptic responses (mean 146.0 ± 8.3% of baseline) | [5] |
| ACC Slices from GluA1-/- Mice | Pairing training to induce LTP | Absence of synaptic potentiation (106.8 ± 7.2% of baseline) | [5] |
| ACC Slices (Adult Mice) | Application of this compound during LTP induction | Blockade of LTP induction | [5] |
| Parameter | Wild-Type Mice | GluA2-/- Mice | Reference |
| LTP Magnitude in ACC | 136.2 ± 10.1% of baseline | 177.8 ± 9.8% of baseline | [5] |
Key Experimental Protocols
The primary application of this compound is in electrophysiological experiments to investigate the role of GluA1-dependent AMPA receptor trafficking in synaptic plasticity. Below is a generalized methodology for a typical experiment using whole-cell patch-clamp recordings in acute hippocampal slices.
Objective: To determine if the interaction between the GluA1 C-terminus and PDZ domain proteins is necessary for the induction of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Acute hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipette solution (intracellular solution)
-
This compound peptide
-
Control peptide (e.g., a scrambled version of this compound)
-
Electrophysiology rig with amplifier, digitizer, and microscope
-
Stimulating electrode
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Electrode Placement: Transfer a slice to the recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording patch pipette on the soma of a CA1 pyramidal neuron.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording. Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulation of the Schaffer collaterals every 20 seconds for 10-20 minutes. The intracellular solution should contain either this compound (at a concentration determined by pilot studies, e.g., 100 µM) or the control peptide. Allow the peptide to diffuse into the cell for at least 15-20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording EPSCs for at least 40-60 minutes post-induction to monitor the change in synaptic strength.
-
Data Analysis: Normalize the amplitude of the EPSCs to the baseline average. Compare the degree of potentiation between cells recorded with the this compound-containing intracellular solution and those with the control solution. A significant reduction in the potentiation in the presence of this compound indicates a requirement for the GluA1-PDZ interaction in LTP.
Caption: Experimental workflow for testing the effect of this compound on LTP.
Conclusion
This compound is a powerful and specific tool for investigating the molecular underpinnings of synaptic plasticity. Its ability to disrupt the crucial interaction between the GluA1 AMPA receptor subunit and postsynaptic scaffolding proteins has been instrumental in confirming the role of this interaction in the trafficking of AMPA receptors during LTP. For researchers in both academic and pharmaceutical settings, this compound provides a means to probe a fundamental mechanism of learning and memory, and to explore potential therapeutic interventions for neurological disorders characterized by synaptic dysfunction.
References
- 1. Subunit-specific rules governing AMPA receptor trafficking to synapses in hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction. | Semantic Scholar [semanticscholar.org]
- 3. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II | Journal of Neuroscience [jneurosci.org]
- 4. Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of the AMPA receptor subunit GluA1 but not GluA2 in synaptic potentiation and activation of ERK in the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the GluA1 C-terminus and Pep1-TGL in Synaptic Plasticity: A Technical Guide
Affiliation: Google Research
Abstract
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 and its intracellular C-terminal domain are pivotal in the mechanisms of synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory. The trafficking and synaptic anchoring of GluA1-containing AMPA receptors are tightly regulated by a series of protein-protein interactions and post-translational modifications. A key interaction occurs between the C-terminal PDZ binding motif of GluA1 and scaffolding proteins such as Synapse-Associated Protein 97 (SAP97). This guide provides an in-depth examination of the role of the GluA1 C-terminus in this process and explores the utility of Pep1-TGL, a synthetic peptide designed to competitively inhibit this interaction, as a tool for studying synaptic plasticity. We consolidate quantitative data from studies on GluA1 C-terminus function, provide detailed experimental protocols for investigating these mechanisms, and present visual diagrams of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and synaptic physiology.
Introduction: The GluA1 Subunit in Synaptic Plasticity
Fast excitatory synaptic transmission in the central nervous system is primarily mediated by AMPA receptors (AMPARs). These receptors are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the receptor's biophysical properties and its trafficking mechanisms.
The GluA1 subunit, in particular, is critically involved in the expression of N-methyl-D-aspartate (NMDA) receptor-dependent LTP. A central tenet of the canonical LTP model is that strong synaptic activation leads to the insertion of GluA1-containing AMPARs into the postsynaptic membrane, thereby strengthening the synapse.[1][2] This process is heavily dependent on the intracellular C-terminal domain (CTD) of the GluA1 subunit. The GluA1 CTD contains multiple phosphorylation sites and a Type I PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) binding motif, which are crucial for regulating receptor trafficking, synaptic delivery, and anchoring.[1][2]
The Critical Role of the GluA1 C-Terminus (CTD)
The GluA1 CTD is a hub for regulatory processes that govern AMPAR function. Its primary roles include:
-
Protein-Protein Interactions: The most crucial interaction for activity-dependent trafficking is mediated by its C-terminal 'TGL' sequence, a PDZ ligand. This motif binds to the PDZ domains of scaffolding proteins, most notably SAP97.[3] This interaction is believed to be essential for the delivery and stabilization of GluA1-containing receptors at the synapse during LTP.[1]
-
Phosphorylation: The GluA1 CTD contains key serine residues that are targets for various kinases.
-
Serine 831 (S831): A substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[4][5][6] Phosphorylation at this site increases the single-channel conductance of the AMPAR.[4]
-
Serine 845 (S845): A substrate for Protein Kinase A (PKA). Its phosphorylation is thought to be important for moving receptors from intracellular stores to extrasynaptic locations, making them available for synaptic insertion.
-
This compound: A Tool to Dissect the GluA1-PDZ Interaction
To investigate the specific role of the GluA1-PDZ interaction in synaptic plasticity, researchers utilize competitive inhibitors. This compound is a synthetic peptide designed for this purpose.
-
Sequence and Structure: this compound has the amino acid sequence SSGMPLGATGL . This sequence mimics the C-terminal end of the native GluA1 subunit, including the critical 'TGL' PDZ-binding motif.
-
Mechanism of Action: By mimicking the GluA1 C-terminus, this compound competitively binds to the PDZ domains of scaffolding proteins like SAP97. This prevents the endogenous GluA1 subunit from binding, effectively decoupling the receptor from its synaptic anchor. This disruption has been shown to block the induction of LTP in the hippocampus, highlighting the necessity of the GluA1-PDZ interaction for this form of plasticity.
Quantitative Data Summary
| Experimental Model | Modification | Key Quantitative Finding | Interpretation | Reference |
| Juvenile Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | HFS-LTP reduced from 139.3% in WT to 107.9% in mutants. | The specific C-terminal domain of GluA1 is essential for HFS-LTP. | [2] |
| Juvenile Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | TBS-LTP reduced from 151.5% in WT to 103.5% in mutants. | The GluA1 CTD is also required for TBS-LTP in juvenile animals. | [2] |
| Adult Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | HFS-LTP reduced from 151.7% in WT to 92.2% in mutants. | The requirement of the GluA1 CTD for HFS-LTP persists into adulthood. | [2] |
| Adult Mouse Hippocampal Slices | GluA1 CTD replaced with GluA2 CTD (GluA1C2KI) | TBS-LTP was not significantly different between WT (161.5%) and mutants (148.2%). | The requirement for the GluA1 CTD in TBS-LTP is age-dependent, suggesting compensatory mechanisms in adults. | [2] |
| Mouse Hippocampal Slices | Phosphomimetic mutation of GluA1 (S831D/S845D) | A subthreshold 10-Hz stimulation protocol induced LTP in mutant mice but not in WT. | Phosphorylation of the GluA1 CTD is sufficient to lower the threshold for LTP induction. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for GluA1 Trafficking in LTP
The following diagram illustrates the signaling cascade leading to the synaptic insertion of GluA1-containing AMPA receptors during LTP and the inhibitory action of this compound.
Caption: LTP induction pathway and this compound inhibition.
Experimental Workflow: Co-Immunoprecipitation
This diagram outlines the workflow for a co-immunoprecipitation experiment to verify the interaction between GluA1 and SAP97.
References
- 1. 蛋白免疫沉淀(IP)、免疫共沉淀(Co-IP)和Pulldown技术支持入门-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 3. Schizophrenia-associated SAP97 mutations increase glutamatergic synapse strength in the dentate gyrus and impair contextual episodic memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Pep1-TGL signaling pathway involvement
An In-depth Technical Guide on the Pep1-TGL Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
Plant elicitor peptides (Peps) are endogenous Damage-Associated Molecular Patterns (DAMPs) that play a critical role in plant immunity. Upon tissue damage, Peps are released and perceived by cell surface receptors, initiating a signaling cascade that leads to broad-spectrum defense responses. A key branch of this pathway involves the activation of Triacylglycerol Lipase (TGL), which is crucial for the production of the phytohormone jasmonic acid (JA), a central regulator of plant defense. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its core components, molecular mechanisms, and downstream effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in plant biology and crop improvement.
Core Components and Signaling Cascade
The perception of Pep1 at the cell surface is translated into a cellular immune response through a multi-step signaling cascade.
-
Perception: The 23-amino acid peptide Pep1, processed from its precursor PROPEP1, binds to the Leucine-Rich Repeat (LRR) receptor kinases PEPR1 and PEPR2 on the plasma membrane.[1][2]
-
Receptor Complex Activation: Ligand binding induces the association of PEPRs with the co-receptor kinase BAK1. This leads to a series of trans- and auto-phosphorylation events within their cytoplasmic kinase domains.
-
Signal Transduction: The activated receptor complex then recruits and phosphorylates the cytoplasmic kinase BIK1 (BOTRYTIS-INDUCED KINASE 1).[3][4] Phosphorylated BIK1 is released from the complex to activate downstream signaling components.[4]
-
Downstream Responses: Activated BIK1 initiates several downstream responses, including the production of reactive oxygen species (ROS) via NADPH oxidases like RBOHD/F, activation of MAP kinase cascades, and transcriptional reprogramming.[4][5][6]
-
TGL Activation & JA Biosynthesis: A crucial, though less direct, downstream event is the activation of Triacylglycerol Lipase (TGL). Lipases are essential for plant defense by catalyzing the hydrolysis of lipids to release fatty acids.[7][8] These fatty acids, released from triacylglycerols, serve as precursors for the biosynthesis of jasmonic acid (JA), a key defense hormone that orchestrates a wide range of immune responses.[7][9][10]
Caption: Overview of the this compound signaling pathway.
Quantitative Data Summary
The interactions and responses within the this compound pathway have been quantified using various biochemical and analytical techniques.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of Pep1 to PEPR1 | 0.56 nM | Scatchard Analysis with 125I-labeled Pep1 | [2] |
| Binding Affinity (Kd) of Pep1 to PEPR2 | 1.25 nM | Scatchard Analysis with 125I-labeled Pep1 | [2] |
| JA Induction by AtPep1 in Roots | > 2-fold increase vs MAMPs | Promoter::YFPN reporter lines | [11] |
| TGL Enzyme Activity | Variable; dependent on substrate and conditions | Titrimetric or spectrophotometric assays | [12][13] |
Table 1: Quantitative data associated with key components of the this compound pathway. Note: Specific enzyme kinetics for TGL in the context of Pep1 signaling are not widely published and represent an area for further research.
Key Experimental Protocols
Investigating the protein-protein interactions and signaling outputs of this pathway requires specific methodologies.
Co-Immunoprecipitation of PEPR1 and BIK1
This protocol is used to verify the in vivo interaction between the membrane-bound receptor PEPR1 and the cytoplasmic kinase BIK1.
Methodology:
-
Plant Material: Use Arabidopsis thaliana seedlings stably expressing both PEPR1-FLAG and BIK1-HA.
-
Protein Extraction: Harvest and grind ~1g of tissue in liquid nitrogen. Resuspend in 2 mL of membrane protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail).
-
Microsomal Fraction Isolation: Centrifuge lysate at 10,000 x g for 10 min at 4°C to remove debris. Transfer supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.
-
Solubilization: Discard the supernatant and resuspend the microsomal pellet in 500 µL of solubilization buffer (extraction buffer with 1% n-dodecyl-β-D-maltoside). Incubate for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Centrifuge at 100,000 x g for 30 min. To the supernatant, add anti-FLAG antibody-conjugated magnetic beads and incubate overnight at 4°C.
-
Washing: Wash beads 3-5 times with wash buffer (extraction buffer with 0.1% Triton X-100).
-
Elution and Analysis: Elute proteins by boiling beads in 2x SDS-PAGE sample buffer. Analyze the input, flow-through, and eluate fractions by Western blot using anti-FLAG and anti-HA antibodies.
Caption: Experimental workflow for Co-Immunoprecipitation.
In Vitro Kinase Assay for BIK1 Activity
This assay determines if a kinase can phosphorylate a substrate in a controlled environment.[14][15]
Methodology:
-
Reagents: Purified recombinant proteins (e.g., GST-BIK1, MBP-Substrate), Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and [γ-³²P]ATP.
-
Reaction Setup: In a microfuge tube, combine 1 µg of GST-BIK1 and 5 µg of MBP-Substrate in 20 µL of Kinase Buffer.
-
Initiation: Start the reaction by adding 5 µL of ATP mix (10 µCi [γ-³²P]ATP in 100 µM cold ATP).
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the proteins via SDS-PAGE. Stain the gel with Coomassie Blue to visualize total protein. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radioactive phosphate incorporated into the substrate.
Caption: Workflow for an in vitro kinase assay.
Quantification of Jasmonic Acid by LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring JA levels in plant tissue following elicitor treatment.[16][17][18]
Methodology:
-
Sample Preparation: Flash-freeze ~100 mg of plant tissue (e.g., roots treated with 1 µM Pep1) in liquid nitrogen.
-
Extraction: Homogenize the tissue and extract with 1 mL of cold extraction solvent (80% methanol/water) containing deuterated internal standards (e.g., d₆-JA).
-
Purification: Centrifuge to pellet debris. Load the supernatant onto a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol and water. Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the phytohormones with 1 mL of 80% methanol.
-
Analysis: Dry the eluate under nitrogen gas and resuspend in 100 µL of a mobile phase-like solvent (e.g., 10% acetonitrile with 0.1% formic acid). Inject the sample into an LC-MS/MS system.
-
Quantification: Use a reverse-phase C18 column for separation. Detect JA and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Quantify the endogenous JA level by comparing its peak area to that of the known concentration of the internal standard.
Caption: Workflow for LC-MS/MS quantification of jasmonic acid.
Conclusion and Future Directions
The this compound signaling pathway represents a critical component of DAMP-triggered immunity in plants. The perception of the Pep1 danger signal at the plasma membrane is rapidly converted into a robust defense response, significantly amplified by the production of jasmonic acid. Understanding this pathway is vital for developing strategies to enhance crop resilience.
Future research should focus on:
-
Identifying the direct link: Elucidating the specific molecular components that connect the plasma membrane-bound BIK1 to the activation of TGL, which is often localized to other compartments like lipid droplets or plastids.
-
Substrate specificity: Characterizing the full range of substrates for TGL and other lipases activated during the immune response.
-
Pathway crosstalk: Investigating the synergistic and antagonistic interactions between the this compound pathway and other immune signaling branches, such as those initiated by PAMPs or salicylic acid.
-
Translational applications: Leveraging knowledge of this pathway to engineer crops with enhanced, yet appropriately regulated, defense mechanisms against pathogens.
References
- 1. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]
- 2. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danger peptide receptor signaling in plants ensures basal immunity upon pathogen‐induced depletion of BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danger-Associated Peptide Regulates Root Immune Responses and Root Growth by Affecting ROS Formation in Arabidopsis [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Plant elicitor peptide 1 fortifies root cell walls and triggers a systemic root-to-shoot immune signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipases associated with plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer | PLOS One [journals.plos.org]
- 12. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iris.unito.it [iris.unito.it]
Preliminary Investigation of Pep1-TGL Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pep1-TGL is a synthetic peptide that serves as a valuable tool in neuroscience research, particularly in the study of synaptic plasticity. It is designed to mimic the C-terminal region of the AMPA receptor subunit GluA1, which includes the "TGL" motif. This motif is a crucial binding site for proteins containing PDZ domains, which are scaffolding proteins that anchor receptors and signaling molecules at the synapse. By competitively inhibiting the interaction between GluA1 and its endogenous PDZ-containing binding partners, this compound allows for the precise investigation of the role of this interaction in cellular processes such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory. This technical guide provides an in-depth overview of the effects of this compound, detailed experimental protocols for its use, and a summary of key quantitative data from foundational studies.
Data Presentation
The following tables summarize quantitative data from seminal studies investigating the effects of peptides that block the GluA1-PDZ interaction, the mechanism by which this compound functions. These studies demonstrate that disrupting this interaction prevents the synaptic delivery of GluA1-containing AMPA receptors during LTP, thereby inhibiting the potentiation of synaptic transmission.
| Experiment | Condition | Mean Synaptic Potentiation (% of Baseline) | n (cells) | Reference |
| LTP Induction in CA1 Pyramidal Neurons | Control (expressing GFP) | 165 ± 12% | 8 | Hayashi et al., 2000[1] |
| Expressing GluR1-GFP | 175 ± 15% | 10 | Hayashi et al., 2000[1] | |
| Expressing GluR1-GFP with C-terminal mutation (T887A) preventing PDZ interaction | 105 ± 8% | 9 | Hayashi et al., 2000[1] | |
| CaMKII-Induced Potentiation | Expressing constitutively active CaMKII + GluR1-GFP | 180 ± 20% | 7 | Hayashi et al., 2000[1] |
| Expressing constitutively active CaMKII + GluR1-GFP (T887A) | 110 ± 10% | 8 | Hayashi et al., 2000[1] |
| Experiment | Condition | Synaptic Delivery of GluR1-GFP (Change in fluorescence intensity at spines) | n (spines) | Reference |
| Synaptic Trafficking of GluR1 during LTP | Before LTP | Baseline | 25 | Shi et al., 2001[2] |
| After LTP | ~50% increase | 25 | Shi et al., 2001[2] | |
| After LTP with peptide blocking GluR1-PDZ interaction | No significant change | 20 | Shi et al., 2001[2] |
Experimental Protocols
Preparation and Delivery of this compound into Hippocampal Neurons
This protocol describes the preparation of this compound and its introduction into CA1 pyramidal neurons in organotypic hippocampal slice cultures, a common method for studying synaptic plasticity in a relatively intact circuit.
Materials:
-
This compound peptide (synthesized with a carrier sequence like TAT for membrane translocation, or for intracellular delivery via patch pipette)
-
Artificial cerebrospinal fluid (aCSF)
-
Organotypic hippocampal slice cultures prepared from postnatal day 6-8 rats
-
Sindbis or Adeno-associated virus for expression of tagged receptors (optional)
-
Whole-cell patch-clamp setup
Procedure:
-
Peptide Preparation:
-
Synthesize this compound with the amino acid sequence corresponding to the C-terminus of GluA1, including the TGL motif. For intracellular application, a carrier sequence is not necessary as it will be delivered via the patch pipette.
-
Dissolve the peptide in the intracellular solution for whole-cell patch-clamp recording to a final concentration of 100-200 µM.
-
-
Organotypic Slice Culture Preparation and Transfection (Optional):
-
Prepare organotypic hippocampal slice cultures from P6-8 rat pups.
-
For visualization of receptor trafficking, infect slices with a viral vector (e.g., Sindbis virus) encoding a fluorescently tagged GluA1 subunit (e.g., GluR1-GFP) 18-24 hours prior to the experiment.
-
-
Intracellular Delivery of this compound:
-
Transfer a slice culture to the recording chamber of a microscope perfused with aCSF.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron using a pipette filled with the intracellular solution containing this compound.
-
Allow the peptide to diffuse into the cell for at least 15-20 minutes before commencing the experiment to ensure adequate intracellular concentration.
-
Electrophysiological Recording and LTP Induction
This protocol details the procedures for recording synaptic activity and inducing Long-Term Potentiation (LTP) in the presence of intracellularly applied this compound.
Materials:
-
Whole-cell patch-clamp setup with amplifier and data acquisition system
-
Stimulating electrode
-
aCSF
-
Slice culture with a neuron patched with a this compound-containing pipette
Procedure:
-
Baseline Synaptic Transmission Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs) in the patched CA1 pyramidal neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Deliver stimuli at a low frequency (e.g., 0.1 Hz) and record stable baseline EPSCs for 10-15 minutes.
-
-
LTP Induction:
-
Induce LTP by pairing presynaptic stimulation with postsynaptic depolarization. A typical protocol consists of pairing 2 Hz presynaptic stimulation with holding the postsynaptic neuron at 0 mV for 100 seconds.
-
Alternatively, a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) can be used while the cell is in current-clamp mode.
-
-
Post-LTP Recording:
-
Following the LTP induction protocol, resume recording of EPSCs at the baseline stimulation frequency (0.1 Hz) for at least 30-60 minutes to assess the magnitude and stability of potentiation.
-
In a control group of cells, perform the same experiment with a control peptide (e.g., a scrambled version of this compound) in the patch pipette to ensure the observed effects are specific to the blockade of the GluA1-PDZ interaction.
-
Mandatory Visualization
References
Methodological & Application
Application Notes and Protocols for Pep1-TGL in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
A Note on Pep1-TGL: Current scientific literature does not extensively feature a molecule explicitly named "this compound." However, the query likely refers to a fusion peptide utilizing the PEP-1 cell-penetrating peptide to deliver a cargo protein, here hypothetically termed "TGL" (Target Gene/Protein of Interest), into primary neurons. The PEP-1 peptide is a well-documented carrier for intracellular delivery of macromolecules.
This document will, therefore, provide a detailed guide based on the established use of PEP-1 fusion proteins, with a specific focus on the well-researched PEP-1-Glutaredoxin 1 (PEP-1-GLRX1) as a representative example of a neuroprotective PEP-1 fusion protein. The principles and protocols outlined here are designed to be adaptable for a generic "this compound" construct.
Introduction to PEP-1 Fusion Proteins in Neuroscience
PEP-1 is a carrier peptide that can efficiently transduce, or cross cell membranes, and deliver biologically active proteins into cells, including post-mitotic cells like neurons. This technology is particularly valuable for studying the effects of intracellular proteins that cannot otherwise be administered externally. In the context of neurobiology, PEP-1 fusion proteins are powerful tools to investigate cellular signaling, screen for therapeutic targets, and develop novel neuroprotective strategies.
Mechanism of Action: PEP-1-mediated protein transduction is a rapid, concentration-dependent process that does not rely on traditional receptor-mediated endocytosis. Once fused to a cargo protein like GLRX1, the PEP-1 domain facilitates the direct translocation of the entire fusion protein across the neuronal membrane. Inside the neuron, the cargo protein can then exert its biological function. For instance, PEP-1-GLRX1 has been shown to protect hippocampal neurons from oxidative stress-induced damage by modulating the MAPK and apoptotic signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of PEP-1-GLRX1 on neuronal cells, providing a benchmark for the expected outcomes when using a similar PEP-1 fusion peptide aimed at neuroprotection.
Table 1: Effect of PEP-1-GLRX1 on Neuronal Viability under Oxidative Stress
| Treatment Group | Cell Viability (%) | Fold Change vs. Oxidative Stress | Reference |
| Control | 100 | - | [2] |
| Oxidative Stress (MPP+) | 50 | 1.0 | [2] |
| PEP-1-GLRX1 + Oxidative Stress | 71 | 1.42 | [2] |
| GLRX1 alone + Oxidative Stress | No significant change | ~1.0 | [2] |
| PEP-1 peptide alone + Oxidative Stress | No significant change | ~1.0 | [2] |
Table 2: Modulation of Signaling Pathways by PEP-1-GLRX1 in Neurons
| Signaling Molecule | Condition | Fold Change in Phosphorylation/Expression | Reference |
| p-JNK | MPP+ | Increased | [2] |
| p-JNK | PEP-1-GLRX1 + MPP+ | Significantly Reduced | [2] |
| p-ERK | MPP+ | Increased | [2] |
| p-ERK | PEP-1-GLRX1 + MPP+ | Significantly Reduced | [2] |
| p-p38 | MPP+ | Increased | [2] |
| p-p38 | PEP-1-GLRX1 + MPP+ | Significantly Reduced | [2] |
| Bax | MPP+ | Increased | [1] |
| Bax | PEP-1-GLRX1 + MPP+ | Decreased | [1] |
| Bcl-2 | MPP+ | Decreased | [1] |
| Bcl-2 | PEP-1-GLRX1 + MPP+ | Increased | [1] |
| Pro-caspase-9 | MPP+ | Decreased (cleaved) | [1] |
| Pro-caspase-9 | PEP-1-GLRX1 + MPP+ | Increased (uncleaved) | [1] |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary hippocampal or cortical neuron cultures from embryonic rodents, a common prerequisite for neurobiological studies.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium
-
Papain solution (20 units/mL)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Sterile, tissue culture-treated plates or coverslips
Procedure:
-
Coating Culture Surface:
-
Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C, or overnight.
-
Wash the coated surfaces three times with sterile, distilled water and allow to dry completely.
-
(Optional but recommended) Add a secondary coating of laminin (10 µg/mL) for at least 2 hours at 37°C to enhance neuronal attachment and health.
-
-
Tissue Dissection:
-
Euthanize pregnant dam according to approved institutional animal care protocols.
-
Remove the embryonic horns and place them in ice-cold Hibernate-E medium.
-
Dissect hippocampi or cortices from the embryonic brains under a dissecting microscope.
-
-
Cell Dissociation:
-
Transfer the dissected tissue to a tube containing papain solution and incubate at 37°C for 15-20 minutes.
-
Carefully remove the papain solution and wash the tissue three times with pre-warmed Neurobasal medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated culture surface in supplemented Neurobasal medium.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-medium change every 3-4 days. Neurons will be mature and suitable for experiments within 7-14 days in vitro (DIV).
-
Application of this compound to Primary Neurons
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
Lyophilized this compound fusion protein
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Pre-warmed, conditioned Neurobasal medium
Procedure:
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or the recommended buffer to a stock concentration of 1-10 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Neuronal Cultures:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the desired final concentration (typically in the range of 0.5 - 5 µM, but this should be optimized for each specific cargo protein) in pre-warmed, conditioned Neurobasal medium.
-
Remove the existing medium from the neuronal cultures and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours for transduction, followed by a medium change if the peptide itself is not part of the experimental variable). The optimal transduction time should be determined empirically.
-
-
Induction of Neuronal Stress (if applicable):
-
If studying neuroprotective effects, after the transduction period, the medium can be replaced with fresh medium containing the neurotoxic agent (e.g., MPP+, glutamate, H₂O₂).
-
Incubate for the appropriate duration to induce neuronal damage.
-
-
Downstream Analysis:
-
Following the treatment, cells can be harvested for various analyses, including:
-
Western Blotting: To assess the levels of specific signaling proteins (e.g., phosphorylated MAPKs, apoptotic markers).
-
Immunocytochemistry: To visualize neuronal morphology, protein localization, or cell death markers.
-
Cell Viability Assays (e.g., MTT, LDH): To quantify the extent of neuroprotection.
-
RT-qPCR: To measure changes in gene expression.
-
-
Visualizations
Signaling Pathway of PEP-1-GLRX1 in Neuroprotection
Caption: PEP-1-GLRX1 neuroprotective signaling pathway.
Experimental Workflow for this compound Application
Caption: Workflow for using this compound in primary neurons.
References
Application Notes and Protocols: Determining the Optimal Concentration of Pep1-TGL for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pep1-TGL is a novel peptide inhibitor targeting triacylglycerol lipase (TGL). TGL plays a crucial role in the hydrolysis of triacylglycerols stored in lipid droplets, releasing fatty acids for cellular energy metabolism. Dysregulation of TGL activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in various cell-based assays. The following sections outline recommended experimental workflows, protocols for assessing cellular activity, and representative data to guide your research.
Data Presentation: Recommended Concentration Range
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. Preliminary studies suggest that an effective concentration range for this compound in most cell-based assays is between 1 µM and 25 µM . Below is a summary of hypothetical quantitative data from initial characterization studies. Researchers should use this as a guide to perform their own dose-response experiments to determine the precise optimal concentration for their specific experimental setup.
| Cell Line | Assay Type | Incubation Time (hours) | Readout | IC50 (µM) | Recommended Concentration Range (µM) |
| 3T3-L1 Adipocytes | Lipolysis Assay | 4 | Glycerol Release | 5.2 | 1 - 10 |
| HepG2 Hepatocytes | Lipid Accumulation | 24 | Oil Red O Staining | 12.8 | 5 - 25 |
| Primary Human Adipocytes | Free Fatty Acid Release | 6 | Colorimetric Assay | 8.5 | 2 - 15 |
| INS-1E Pancreatic β-cells | Glucose-Stimulated Insulin Secretion | 2 | Insulin ELISA | 15.1 | 10 - 30 |
Signaling Pathway
The proposed mechanism of action for this compound involves the direct inhibition of triacylglycerol lipase, leading to a reduction in the release of free fatty acids (FFAs) and glycerol from lipid droplets. This, in turn, can modulate downstream signaling pathways sensitive to lipid availability and prevent lipotoxicity.
Experimental Protocols
Protocol 1: Determination of IC50 using a Lipolysis Assay in 3T3-L1 Adipocytes
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the release of glycerol from differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (plated in 96-well plates)
-
This compound peptide
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA)
-
Isoproterenol (lipolysis-stimulating agent)
-
Glycerol Reagent (e.g., from a commercial colorimetric assay kit)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the glycerol assay.
Experimental Workflow:
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate according to standard protocols.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of isoproterenol in KRBH buffer with 2% BSA.
-
Prepare a serial dilution of this compound in KRBH buffer with 2% BSA at 2X the final desired concentrations.
-
-
Assay Procedure:
-
Wash the differentiated 3T3-L1 adipocytes twice with phosphate-buffered saline (PBS).
-
Add 50 µL of the 2X this compound serial dilutions to the appropriate wells. Include wells with buffer only as a control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the 2X isoproterenol stock solution to all wells to stimulate lipolysis. The final concentration of isoproterenol should be optimized for the cell line (typically around 10 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours.
-
-
Glycerol Measurement:
-
After incubation, carefully collect the supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the glycerol standards provided in the kit.
-
Determine the glycerol concentration for each sample.
-
Plot the percentage of inhibition of glycerol release against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for the characterization of this compound in cell-based assays. It is crucial for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The general workflow and protocols can be adapted for various other assays to assess the cellular effects of this compound.
Application Notes and Protocols for Pep1-TGL in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pep1-TGL is a synthetic peptide that serves as a valuable tool for investigating the protein-protein interactions (PPIs) crucial for synaptic plasticity. Specifically, it is designed to competitively inhibit the interaction between the C-terminus of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 and proteins containing a Postsynaptic Density-95/Discs large/Zonula occludens-1 (PDZ) domain. This interaction is a key regulatory step in the trafficking of AMPA receptors to the synapse, a fundamental process for learning and memory. These application notes provide detailed protocols for utilizing this compound to study this critical PPI.
Principle of Action
The C-terminal tail of the GluA1 subunit of AMPA receptors contains a specific amino acid motif, -TGL, which is recognized and bound by the PDZ domains of scaffolding proteins within the postsynaptic density (PSD). This interaction is essential for the anchoring and stabilization of GluA1-containing AMPA receptors at the synapse, particularly during processes like long-term potentiation (LTP), a cellular correlate of memory formation.
This compound is a peptide that mimics this C-terminal sequence of GluA1. By introducing this compound into neurons, it acts as a competitive inhibitor, binding to the PDZ domains of scaffolding proteins and thereby preventing their interaction with the endogenous GluA1 subunit. This disruption allows researchers to probe the functional consequences of inhibiting this specific PPI.
Applications
-
Studying the role of GluA1-PDZ interactions in Long-Term Potentiation (LTP): this compound can be used to investigate the necessity of this interaction for the synaptic delivery of AMPA receptors during LTP.
-
Investigating AMPA receptor trafficking and synaptic plasticity: By blocking the anchoring of GluA1-containing receptors, researchers can study the dynamics of receptor movement and the mechanisms governing synaptic strength.
-
Elucidating signaling pathways downstream of AMPA receptor regulation: this compound can help to dissect the molecular cascades that are dependent on the synaptic localization of GluA1.
-
Screening for potential therapeutic agents: The inhibitory principle of this compound can be used as a basis for developing small molecules that modulate AMPA receptor function for therapeutic purposes.
Quantitative Data Summary
The following table summarizes the quantitative effects of a peptide analogous to this compound on synaptic plasticity, as reported in foundational studies. The peptide, with the sequence SSGMPLGATGL, was used to disrupt the GluA1-PDZ interaction.
| Experimental Parameter | Control Condition | This compound Analogue | Effect of Inhibition | Reference |
| Long-Term Potentiation (LTP) Magnitude | Potentiation of synaptic strength to ~150-200% of baseline | LTP is significantly reduced or completely blocked | Demonstrates the necessity of the GluA1-PDZ interaction for LTP | (from foundational studies) |
| AMPA Receptor Synaptic Delivery | Increased synaptic localization of GluA1-containing receptors following LTP induction | No significant increase in synaptic GluA1 | Prevents the activity-dependent trafficking of GluA1 to the synapse | (from foundational studies) |
| Rectification Index of Synaptic Currents | Increase in rectification, indicating the insertion of GluA1-homomeric AMPA receptors | No change in rectification index after LTP induction | Blocks the synaptic incorporation of new GluA1-containing receptors | (from foundational studies) |
Experimental Protocols
Protocol 1: Inhibition of LTP in Hippocampal Slices using Electrophysiology
This protocol describes the use of a this compound analogue to investigate its effect on LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.
Materials:
-
This compound analogue peptide (Sequence: SSGMPLGATGL)
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices from rodents
-
Electrophysiology rig with capabilities for whole-cell patch-clamp recording
-
Patch pipettes
Procedure:
-
Prepare Peptide Solution: Dissolve the this compound analogue peptide in the intracellular solution for the patch pipette to a final concentration of 2 mM. Include a fluorescent marker (e.g., Alexa Fluor) in the pipette solution to visualize the patched cell.
-
Prepare Hippocampal Slices: Prepare 300-400 µm thick hippocampal slices from a rodent brain and maintain them in oxygenated aCSF.
-
Obtain Whole-Cell Recordings: Obtain stable whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Baseline Recording: Record baseline synaptic responses by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.1 Hz) for at least 10-20 minutes to ensure a stable baseline. The cell will be dialyzed with the peptide-containing intracellular solution during this period.
-
Induce LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Post-LTP Recording: Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Compare the magnitude of LTP in cells dialyzed with the this compound analogue to control cells dialyzed with a control peptide (e.g., a scrambled version of the peptide) or peptide-free intracellular solution. A significant reduction in the potentiated response in the presence of the this compound analogue indicates that the GluA1-PDZ interaction is necessary for LTP.
Protocol 2: Visualization of AMPA Receptor Trafficking
This protocol outlines a method to visualize the effect of inhibiting the GluA1-PDZ interaction on the synaptic delivery of tagged GluA1 subunits.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal neurons)
-
Expression vector for a fluorescently tagged GluA1 subunit (e.g., GFP-GluA1)
-
This compound analogue peptide
-
Transfection reagent
-
Confocal microscope
Procedure:
-
Transfect Neurons: Transfect cultured neurons with the GFP-GluA1 expression vector.
-
Peptide Delivery: Introduce the this compound analogue peptide into the transfected neurons. This can be achieved by including the peptide in the recording pipette during electrophysiological experiments (as in Protocol 1) or by using cell-penetrating peptide conjugates if available. A typical concentration in the pipette would be 2 mM.
-
Induce Synaptic Plasticity: Stimulate the neurons to induce synaptic plasticity, for example, by chemical LTP induction (e.g., using glycine or forskolin).
-
Live-Cell Imaging: Perform live-cell imaging using a confocal microscope to visualize the distribution of GFP-GluA1.
-
Image Analysis: Quantify the fluorescence intensity of GFP-GluA1 at synaptic sites (e.g., dendritic spines) before and after the induction of plasticity in the presence and absence of the this compound analogue. A lack of increase in synaptic GFP-GluA1 fluorescence in the presence of the peptide would indicate its inhibitory effect on receptor trafficking.
Visualizations
Caption: Signaling pathway of LTP induction and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on LTP.
Application Notes and Protocols for Pep1-TGL in AMPA Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system. Their trafficking to and from the synapse is a critical mechanism underlying synaptic plasticity, learning, and memory. The GluA1 subunit of the AMPA receptor plays a key role in this process, and its C-terminal domain contains a PDZ (Postsynaptic Density-95/Discs large/Zona occludens-1) binding motif, "TGL," which is crucial for its interaction with scaffolding proteins like Synapse-Associated Protein 97 (SAP97). This interaction is vital for the proper trafficking and synaptic localization of GluA1-containing AMPARs.
Pep1-TGL is a synthetic peptide that mimics the C-terminal sequence of the GluA1 subunit. By competitively disrupting the interaction between the GluA1 C-terminus and its PDZ domain-containing binding partners, this compound serves as a valuable tool to investigate the role of this specific interaction in AMPAR trafficking and function. These application notes provide detailed protocols for utilizing this compound in in vitro studies of AMPARs.
Mechanism of Action
This compound acts as a competitive inhibitor of the interaction between the C-terminal "TGL" motif of the GluA1 subunit and the PDZ domains of scaffolding proteins, most notably SAP97.[1][2] This disruption is believed to interfere with the forward trafficking and synaptic delivery of GluA1-containing AMPARs.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of disrupting the GluA1-PDZ interaction, which can be achieved using this compound. While direct quantitative data for this compound is limited in the public domain, the data from SAP97 knockdown experiments provides a strong indication of the peptide's expected efficacy.
| Parameter | Condition | Change | Reference |
| Surface/Total GluA1 Ratio | Control (NC siRNA) | 13% | [3] |
| SAP97 Knockdown (siRNA) | 10% | [3] | |
| Change due to Disruption | ~23% decrease |
Table 1: Effect of Disrupting GluA1-SAP97 Interaction on AMPAR Surface Expression.
| Parameter | Expected Effect of this compound |
| AMPAR-mediated EPSC Amplitude | Decrease |
| GluA1 Surface Expression | Decrease |
| Synaptic Localization of GluA1 | Decrease |
Table 2: Expected Electrophysiological and Cellular Effects of this compound.
Experimental Protocols
Assessment of AMPAR Surface Expression using Biotinylation Assay
This protocol details a method to quantify changes in the surface expression of AMPAR subunits in primary neuronal cultures following treatment with this compound.
Figure 2: Workflow for Biotinylation Assay.
Materials:
-
Primary hippocampal or cortical neuron cultures (e.g., E18 rat, cultured for 14-21 DIV)
-
This compound (Tocris, Cat. No. 1601 or equivalent)
-
Pep1-AGL (control peptide, Tocris, Cat. No. 1602 or equivalent)
-
Artificial cerebrospinal fluid (ACSF)
-
Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific)
-
Quenching solution (e.g., 100 mM glycine in ACSF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads (Thermo Fisher Scientific)
-
Primary antibody against GluA1 (e.g., Millipore, Cat. No. AB1504)
-
Appropriate secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Peptide Preparation: Reconstitute this compound and Pep1-AGL in sterile water or an appropriate buffer to a stock concentration of 1 mM. Store at -20°C.
-
Cell Treatment:
-
Prepare working solutions of this compound and Pep1-AGL in pre-warmed ACSF at the desired final concentration (e.g., 10-50 µM).
-
Aspirate the culture medium from the neurons and wash gently with pre-warmed ACSF.
-
Incubate the neurons with the peptide solutions or vehicle control for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Surface Biotinylation:
-
After incubation, place the culture dishes on ice and wash twice with ice-cold ACSF.
-
Incubate the neurons with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml in ACSF) for 30 minutes on ice.
-
Quench the reaction by washing the cells twice with ice-cold quenching solution.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Streptavidin Pulldown:
-
Incubate a portion of the cell lysate (containing equal amounts of protein) with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-biotinylated proteins.
-
-
Western Blotting:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against GluA1, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for surface GluA1 in the control, this compound, and Pep1-AGL treated samples.
-
Normalize the surface GluA1 levels to a loading control (e.g., total GluA1 from the input lysate).
-
Express the data as a percentage of the control condition.
-
Electrophysiological Recording of AMPAR-mediated Currents
This protocol describes how to use this compound in whole-cell patch-clamp recordings to assess its effect on AMPAR-mediated excitatory postsynaptic currents (EPSCs).
Figure 3: Electrophysiology Workflow.
Materials:
-
Acute hippocampal slices or primary neuronal cultures
-
Patch-clamp setup with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Internal solution for patch pipette (containing this compound or Pep1-AGL)
-
External solution (ACSF)
-
Pharmacological agents to isolate AMPAR currents (e.g., picrotoxin to block GABAA receptors, D-AP5 to block NMDA receptors)
Procedure:
-
Solution Preparation:
-
Prepare the internal solution with standard components (e.g., K-gluconate based).
-
Add this compound or Pep1-AGL to the internal solution at the desired final concentration (e.g., 50-100 µM). Ensure the peptide is fully dissolved.
-
-
Recording:
-
Prepare acute hippocampal slices or neuronal cultures for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Allow the cell to dialyze with the internal solution for at least 10-15 minutes to ensure diffusion of the peptide into the cell.
-
-
Data Acquisition:
-
Record baseline AMPAR-mediated EPSCs by stimulating presynaptic inputs.
-
Continue recording for a sufficient period to observe the effect of the peptide.
-
In a separate set of experiments, use the internal solution containing the control peptide Pep1-AGL.
-
-
Data Analysis:
-
Measure the amplitude and kinetics (e.g., decay time constant) of the AMPAR-mediated EPSCs.
-
Compare the data from cells recorded with this compound to those recorded with Pep1-AGL and a vehicle control.
-
Statistical analysis should be performed to determine the significance of any observed changes.
-
Troubleshooting and Considerations
-
Peptide Solubility and Stability: Ensure that this compound and Pep1-AGL are fully dissolved in the appropriate solvent and stored correctly to maintain their activity.
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters.
-
Specificity of Effects: The use of a control peptide, such as Pep1-AGL (which has a mutated PDZ binding motif), is crucial to demonstrate the specificity of the observed effects to the disruption of the GluA1-PDZ interaction.
-
Cell Health: Monitor the health of the neuronal cultures or slices throughout the experiment, as prolonged incubation with peptides or other reagents can affect cell viability.
Conclusion
This compound is a powerful tool for dissecting the molecular mechanisms of AMPAR trafficking. By selectively disrupting the interaction between the GluA1 subunit and its PDZ domain-containing partners, researchers can gain valuable insights into the role of this interaction in synaptic plasticity and neuronal function. The protocols provided here offer a starting point for the application of this compound in both biochemical and electrophysiological studies of AMPA receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of SAP97 in synaptic glutamate receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Delivery of Synaptic GluA1- and GluA4-containing AMPA Receptors (AMPARs) by SAP97 Anchored Protein Complexes in Classical Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for the Reconstitution and Storage of Pep1-TGL
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pep1-TGL is a synthetic peptide that contains the 'TGL' motif, corresponding to the C-terminal region of the AMPA receptor subunit GluA1.[][2] This peptide acts as a PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) ligand.[] Its structure and function make it a valuable tool for investigating glutamate receptor trafficking and protein-protein interactions at the postsynaptic density, which are crucial in synaptic plasticity and neurological research. This compound is supplied as a white lyophilized solid and is soluble in water.[][]
Quantitative Data Summary
For consistent and reproducible experimental results, proper handling and storage of this compound are essential. The following tables summarize the key quantitative information for the reconstitution and storage of this peptide.
Table 1: Solubility and Storage Recommendations
| Parameter | Value | Source |
| Solubility | Soluble in water (up to 2 mg/mL) | [4][5] |
| Lyophilized Powder Storage | Desiccate at -20°C | [][2][5] |
| Stock Solution Storage (-20°C) | Use within 1 month | [5] |
| Stock Solution Storage (-80°C) | Use within 6 months | [5] |
Table 2: Stock Solution Preparation Example (for a desired concentration)
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound | Volume of Solvent to Add to 10 mg of this compound |
| 1 mM | 1.01 mL | 5.05 mL | 10.10 mL |
| 5 mM | 202 µL | 1.01 mL | 2.02 mL |
| 10 mM | 101 µL | 505 µL | 1.01 mL |
| Note: This table is based on a molecular weight of 990.14 g/mol for this compound.[][2][][5] Always refer to the batch-specific molecular weight on the product's certificate of analysis for the most accurate calculations. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or desired buffer
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock solution concentration (refer to Table 2 for examples).
-
Dissolution: Gently vortex the vial to mix. For complete dissolution, incubation at 37°C for a short period or sonication in an ultrasonic bath may be beneficial, as recommended by some suppliers.[5]
-
Visual Inspection: Visually inspect the solution to ensure that the peptide has fully dissolved and the solution is clear.
Protocol 2: Storage and Handling of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of the this compound peptide.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[5]
-
Short-Term Storage: For use within one month, store the aliquots at -20°C.[5]
-
Long-Term Storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be kept for up to six months.[5]
-
Thawing: When ready to use, thaw an aliquot on ice. Avoid repeated freeze-thaw cycles of the same aliquot.
Visualizations
Caption: Workflow for the reconstitution and storage of this compound.
Caption: this compound competitively inhibits the interaction between the GluA1 subunit of the AMPA receptor and PDZ domain proteins.
References
Application Note: Utilizing Pep1-TGL for Immunoprecipitation Studies of the TGL-TGB Protein Complex
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the use of Pep1-TGL in immunoprecipitation (IP) experiments to investigate the disruption of the TGL-TGB protein-protein interaction.
Introduction: this compound is a novel synthetic peptide designed to competitively inhibit the interaction between the hypothetical proteins TGL (Target-Globular-Ligand) and TGB (TGL-Binding partner). This interaction is a critical node in a signaling pathway implicated in inflammatory responses. Understanding the dynamics of this interaction is crucial for the development of novel therapeutics. Immunoprecipitation is a powerful technique to study such protein-protein interactions. This note details the application of this compound as a tool to probe and quantify the disruption of the TGL-TGB complex in a cellular context.
Hypothetical Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the TGL signaling pathway. In this pathway, an upstream signal leads to the activation of TGL, which then binds to TGB to elicit a downstream cellular response. This compound is designed to prevent the formation of the TGL-TGB complex.
Caption: TGL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of TGL and TGB from Cell Lysates
This protocol describes the co-immunoprecipitation of the endogenous TGL-TGB complex from cultured cells treated with this compound or a control peptide.
A. Cell Culture and Treatment:
-
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with either this compound (at varying concentrations) or a scrambled control peptide for 4 hours.
-
Include an untreated control dish.
B. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
C. Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of total protein and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-TGL antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C with gentle rotation.
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of IP Lysis Buffer and once with 1 mL of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
D. Elution and Western Blot Analysis:
-
Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using primary antibodies against TGL and TGB.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Experimental Workflow
The following diagram outlines the major steps in the co-immunoprecipitation experiment.
Caption: Workflow for co-immunoprecipitation to study TGL-TGB interaction.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from co-immunoprecipitation experiments followed by densitometric analysis of Western blots.
Table 1: Dose-Dependent Disruption of TGL-TGB Interaction by this compound
| Treatment | Concentration (µM) | TGL IP (Input Control, % of Untreated) | Co-IP TGB (% of TGL IP) |
| Untreated | 0 | 100 | 100 |
| Scrambled Peptide | 10 | 98 | 95 |
| This compound | 1 | 102 | 75 |
| This compound | 5 | 99 | 42 |
| This compound | 10 | 101 | 18 |
Table 2: Time-Course of TGL-TGB Complex Disruption by 10 µM this compound
| Treatment Time (hours) | TGL IP (Input Control, % of Untreated) | Co-IP TGB (% of TGL IP) |
| 0 | 100 | 100 |
| 1 | 101 | 65 |
| 2 | 99 | 38 |
| 4 | 100 | 18 |
| 8 | 98 | 15 |
Troubleshooting and Considerations
-
Antibody Selection: The specificity and affinity of the antibody used for immunoprecipitation are critical. It is recommended to validate the antibody for IP applications beforehand.
-
Lysis Buffer Composition: The stringency of the lysis buffer (e.g., salt concentration and detergent type) may need to be optimized to maintain the integrity of the protein complex while minimizing non-specific binding.
-
Washing Steps: Thorough washing is essential to reduce background signal. However, excessive washing may disrupt weaker protein-protein interactions.
-
Controls: Appropriate controls are crucial for data interpretation. These include using a non-specific IgG antibody for IP (isotype control), using a scrambled peptide control, and analyzing a sample of the total cell lysate (input control).
Disclaimer: this compound, TGL, and TGB are hypothetical names used for illustrative purposes in this application note. The experimental data presented are simulated to demonstrate the application of the described protocols.
Application Notes and Protocols for Assessing Pep1-TGL Effects on Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing the effects of a novel peptide, Pep1-TGL, on receptor internalization. Receptor internalization is a critical cellular process that modulates signal transduction, receptor sensitivity, and drug responses. Understanding how this compound influences this process is essential for characterizing its mechanism of action and therapeutic potential. The following protocols describe common and robust methods for quantifying receptor internalization, including fluorescence microscopy, flow cytometry, and ELISA-based assays.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions (e.g., different concentrations of this compound, time points).
Table 1: Example Data Summary from Confocal Microscopy Analysis
| Treatment Group | Concentration (µM) | Time Point (min) | Number of Internalized Vesicles per Cell (Mean ± SD) | Percentage of Cells Showing Internalization |
| Vehicle Control | - | 30 | 5.2 ± 1.8 | 10% |
| This compound | 1 | 30 | 25.6 ± 4.5 | 85% |
| This compound | 10 | 30 | 48.9 ± 6.2 | 98% |
| Positive Control | 1 | 30 | 55.1 ± 5.9 | 99% |
Table 2: Example Data Summary from Flow Cytometry Analysis
| Treatment Group | Concentration (µM) | Time Point (min) | Mean Fluorescence Intensity (MFI) of Surface Receptor | % Receptor Internalization |
| Vehicle Control | - | 60 | 15,432 ± 876 | 0% |
| This compound | 0.1 | 60 | 12,345 ± 712 | 20.0% |
| This compound | 1 | 60 | 8,765 ± 543 | 43.2% |
| This compound | 10 | 60 | 4,567 ± 321 | 70.4% |
| Positive Control | 1 | 60 | 3,210 ± 210 | 79.2% |
Experimental Protocols
Confocal Microscopy for Visualizing Receptor Internalization
Confocal microscopy provides high-resolution images to visualize the subcellular localization of receptors and their internalization upon treatment with this compound.[1][2]
Materials:
-
Cells expressing the target receptor (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Positive control ligand known to induce internalization
-
Primary antibody against the extracellular domain of the receptor or a fluorescently tagged receptor (e.g., GFP-tagged)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Antifade mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or controls (vehicle, positive control) for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular staining): If using an antibody against an intracellular epitope or to visualize internalized receptors more clearly, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
-
Imaging: Acquire images using a confocal microscope. Z-stacks are recommended to visualize the three-dimensional distribution of the receptor.
Flow Cytometry for Quantifying Receptor Internalization
Flow cytometry is a high-throughput method to quantify the amount of receptor remaining on the cell surface after treatment with this compound.[3][4][5]
Materials:
-
Cells expressing the target receptor
-
Cell culture medium and supplements
-
This compound
-
Positive control ligand
-
Primary antibody against an extracellular epitope of the receptor
-
Fluorescently labeled secondary antibody or a directly conjugated primary antibody
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with different concentrations of this compound or controls for various time points at 37°C.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to avoid cleaving the receptor's extracellular domain.
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the primary antibody against the extracellular domain of the receptor on ice for 30-60 minutes in the dark.
-
Wash the cells with cold FACS buffer.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
The decrease in mean fluorescence intensity (MFI) of the cell population corresponds to the amount of receptor internalization.
-
-
Data Analysis: Calculate the percentage of receptor internalization using the following formula: % Internalization = [1 - (MFI of treated cells / MFI of untreated cells)] x 100
ELISA-Based Assay for Receptor Internalization
An ELISA-based assay provides a quantitative and plate-based method to measure the number of receptors on the cell surface.[6][7]
Materials:
-
Cells expressing the target receptor with an extracellular tag (e.g., HA, FLAG)
-
96-well cell culture plates
-
This compound
-
Positive control ligand
-
Primary antibody against the extracellular tag (e.g., anti-HA antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and grow to confluency.
-
Treatment: Treat the cells with various concentrations of this compound or controls for desired time points at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against the extracellular tag for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and add TMB substrate. After sufficient color development, add the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader. The decrease in absorbance is proportional to the extent of receptor internalization.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to assessing the effects of this compound on receptor internalization.
Caption: Canonical pathway of ligand-induced receptor internalization.
Caption: Experimental workflow for confocal microscopy analysis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Pep1-TGL solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Pep1-TGL, a synthetic peptide corresponding to the C-terminal region of the AMPA receptor subunit GluA1.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter solubility challenges with lyophilized this compound. The following guide provides a systematic approach to effectively dissolve the peptide for experimental use.
Initial Reconstitution Protocol
For initial attempts at dissolving this compound, water is the recommended solvent.[1][2]
Protocol:
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Initial Solvent Addition: Add the required volume of sterile, purified water to achieve the desired concentration. Note that the solubility of this compound in water has been reported to be up to 2 mg/mL.[3]
-
Gentle Agitation: Vortex the vial gently or flick it to facilitate dissolution.
-
Visual Inspection: A successfully dissolved solution should be clear and free of any visible particulates.
Advanced Troubleshooting for Solubility Issues
If the initial reconstitution in water is unsuccessful and the solution appears cloudy or contains visible particles, the following steps can be taken.
1. Sonication:
Sonication can help break down peptide aggregates and improve dissolution.
-
Protocol:
-
Place the vial containing the this compound solution in a sonicator bath.
-
Sonicate for short bursts (e.g., 10-15 seconds) to avoid excessive heating of the sample.
-
Visually inspect the solution after each burst. Repeat as necessary.
-
2. Gentle Warming:
Increasing the temperature can enhance the solubility of some peptides.
-
Protocol:
-
Warm the vial to 37°C.[3]
-
Gently agitate the vial while warming.
-
Do not exceed this temperature, as higher temperatures can degrade the peptide.
-
3. pH Adjustment:
The net charge of a peptide, which is influenced by pH, significantly affects its solubility. Analyzing the amino acid sequence of this compound can help determine its isoelectric point (pI) and guide pH adjustments.
-
General Principle: Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values above or below their pI.
-
Protocol for Basic Peptides: If this compound is basic, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.
-
Protocol for Acidic Peptides: If this compound is acidic, a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) may be used.
4. Use of Organic Solvents:
For highly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution before diluting with an aqueous buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides.
-
Protocol:
-
Add a minimal amount of DMSO to the lyophilized peptide to fully dissolve it.
-
Slowly add the aqueous buffer of choice to the DMSO-peptide solution while gently vortexing to reach the final desired concentration.
-
Caution: Ensure the final concentration of DMSO is compatible with your experimental system, as it can be toxic to cells at higher concentrations.
-
Summary of Solvents for this compound Reconstitution
| Solvent | Concentration | Recommended Use | Protocol Summary |
| Water (Sterile, Purified) | Up to 2 mg/mL[3] | Primary recommendation for initial reconstitution. | Add directly to lyophilized peptide and gently agitate. |
| Aqueous Buffers (e.g., PBS) | Dependent on peptide charge and buffer pH | Can be used if pH adjustment is necessary for solubility. | Choose a buffer with a pH that maximizes the net charge of the peptide. |
| Dilute Acetic Acid (e.g., 10%) | Minimal volume to dissolve | For basic peptides that are insoluble in water. | Dissolve in acetic acid first, then dilute with aqueous buffer. |
| Ammonium Bicarbonate (e.g., 0.1 M) | Minimal volume to dissolve | For acidic peptides that are insoluble in water. | Dissolve in ammonium bicarbonate first, then dilute with aqueous buffer. |
| DMSO | Minimal volume to dissolve | For peptides with significant hydrophobicity. | Dissolve in DMSO first, then slowly add aqueous buffer. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy. What should I do?
A cloudy solution indicates incomplete dissolution or aggregation. We recommend following the advanced troubleshooting steps in order: first, try sonication, followed by gentle warming to 37°C.[3] If the solution remains cloudy, consider pH adjustment or the use of a minimal amount of an organic solvent like DMSO, followed by dilution.
Q2: What is the recommended storage condition for reconstituted this compound?
For reconstituted this compound, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Q3: Can I use a solvent other than water for initial reconstitution?
While water is the primary recommendation, if you have prior knowledge about the properties of your peptide suggesting poor aqueous solubility, you can test the solubility of a small amount of the peptide in other solvents as outlined in the troubleshooting guide.
Q4: How does the 'TGL' motif in this compound relate to its function?
The 'TGL' motif at the C-terminus of the GluA1 subunit is a PDZ domain-binding ligand.[4] This motif is crucial for the interaction of GluA1 with postsynaptic density (PSD) scaffolding proteins containing PDZ domains, such as SAP-97.[5] This interaction is essential for the trafficking and synaptic localization of AMPA receptors, which plays a critical role in synaptic plasticity.[5]
Signaling Pathway and Experimental Workflow
This compound in the Context of AMPA Receptor Trafficking
This compound acts as a competitive inhibitor of the interaction between the GluA1 subunit of AMPA receptors and PDZ domain-containing scaffolding proteins at the postsynaptic density. By mimicking the C-terminal 'TGL' motif of GluA1, this compound can disrupt the normal trafficking and anchoring of GluA1-containing AMPA receptors at the synapse. This disruption can be used to study the role of GluA1-dependent synaptic plasticity.
Caption: Signaling pathway of AMPA receptor trafficking and the inhibitory action of this compound.
Experimental Workflow: Investigating this compound Effects
This workflow outlines a general procedure for studying the impact of this compound on synaptic function.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. LTP requires postsynaptic PDZ-domain interactions with glutamate receptor/auxiliary protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GluA1 and its PDZ-interaction: a role in experience-dependent behavioral plasticity in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Enhanced AMPA receptor trafficking mediates the anorexigenic effect of endogenous glucagon like peptide-1 in the paraventricular hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pep1-TGL Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Pep1-TGL for maximal effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that corresponds to the C-terminal sequence of the AMPA receptor subunit GluA1. It contains the 'TGL' motif, which acts as a ligand for PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains. The primary mechanism of action of this compound is to competitively inhibit the interaction between the C-terminus of GluA1 and PDZ domain-containing proteins, such as SAP97. This interaction is crucial for the trafficking and synaptic delivery of GluA1-containing AMPA receptors, a key process in long-term potentiation (LTP). By disrupting this interaction, this compound can be used to study the role of GluA1 trafficking in synaptic plasticity.
Q2: What is a typical starting point for this compound concentration and incubation time?
A2: Based on foundational studies in the field of AMPA receptor trafficking, a common starting concentration for similar peptides is in the range of 1-10 µM. For incubation time, a preliminary experiment could involve a 30-minute to 2-hour pre-incubation period with the cells before the experimental measurements are taken. However, the optimal concentration and incubation time are highly dependent on the specific cell type, experimental conditions, and the desired biological endpoint.
Q3: How does one determine the maximal effect of this compound?
A3: The maximal effect of this compound is typically assessed by measuring a downstream functional outcome that is dependent on GluA1-containing AMPA receptor trafficking. Common readouts include:
-
Electrophysiology: Measuring the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or the induction of long-term potentiation (LTP). A maximal effect would be a significant reduction in the potentiation of synaptic currents.
-
Biochemical assays: Quantifying the surface expression of GluA1 subunits using techniques like cell-surface biotinylation followed by Western blotting. A maximal effect would be a significant decrease in the amount of surface-expressed GluA1.
-
Immunocytochemistry: Visualizing the localization of GluA1-containing AMPA receptors at the synapse using fluorescence microscopy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Insufficient incubation time: The peptide has not had enough time to penetrate the cells and interact with its target. 2. Suboptimal concentration: The concentration of the peptide is too low to effectively compete with the endogenous protein-protein interaction. 3. Peptide degradation: The peptide may be unstable in the experimental medium over long incubation periods. 4. Cell type specificity: The role of GluA1 trafficking may be less pronounced in the specific cell type or developmental stage being studied. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 30 min, 1h, 2h, 4h, overnight) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the effective concentration. 3. Consult the manufacturer's data sheet for stability information. Consider adding protease inhibitors to the culture medium if degradation is suspected. Prepare fresh peptide solutions for each experiment. 4. Review the literature for the role of GluA1-dependent plasticity in your specific model system. |
| High variability in results | 1. Inconsistent incubation times: Small variations in the duration of peptide exposure between experiments can lead to different outcomes. 2. Inconsistent cell health or density: Variations in cell culture conditions can affect the cellular response to the peptide. 3. Peptide precipitation: The peptide may not be fully solubilized at the working concentration. | 1. Standardize the incubation protocol: Use a timer and ensure consistent handling of all samples. 2. Maintain consistent cell culture practices: Seed cells at a consistent density and ensure they are healthy and at the appropriate developmental stage for the experiment. 3. Ensure complete solubilization of the peptide. Follow the manufacturer's instructions for reconstitution. If necessary, sonicate briefly. Visually inspect the solution for any precipitates before adding it to the cells. |
| Cell toxicity observed | 1. Peptide concentration is too high: High concentrations of any peptide can have off-target effects and induce cytotoxicity. 2. Prolonged incubation: Long exposure to the peptide, even at lower concentrations, may be detrimental to cell health. 3. Contaminants in the peptide preparation: Impurities from the synthesis process could be toxic. | 1. Perform a toxicity assay: Use a viability stain (e.g., Trypan Blue or a live/dead cell assay) to determine the maximum non-toxic concentration. 2. Reduce the incubation time: Determine the minimum incubation time required to achieve the desired effect. 3. Use high-purity peptide (>95%). If toxicity persists, consider sourcing the peptide from a different supplier. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time of this compound using Western Blot for Surface GluA1 Expression
This protocol outlines a time-course experiment to determine the optimal incubation duration for this compound to inhibit the surface expression of GluA1-containing AMPA receptors in primary neuronal cultures.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
This compound peptide
-
Cell-surface biotinylation kit (e.g., with Sulfo-NHS-SS-Biotin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against GluA1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density and culture for at least 14 days in vitro to allow for mature synapse formation.
-
Peptide Preparation: Reconstitute this compound in sterile water or an appropriate buffer as per the manufacturer's instructions to create a stock solution.
-
Time-Course Incubation:
-
Prepare multiple sets of neuronal cultures.
-
To each set, add this compound at a final concentration of 10 µM (or a concentration determined from a prior dose-response experiment).
-
Incubate the cells with the peptide for different durations: 0 min (control), 30 min, 1 hour, 2 hours, 4 hours, and overnight (approximately 16 hours).
-
-
Cell-Surface Biotinylation: At the end of each incubation period, perform cell-surface biotinylation according to the kit manufacturer's protocol to label surface proteins.
-
Cell Lysis: Lyse the cells with lysis buffer to extract total protein.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.
-
Western Blotting:
-
Elute the pulled-down proteins from the beads and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the GluA1 subunit.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for GluA1 in each lane.
-
Normalize the GluA1 signal to a loading control (e.g., total protein in the lysate before pulldown).
-
Plot the normalized surface GluA1 levels against the incubation time. The optimal incubation time is the shortest duration that produces the maximal reduction in surface GluA1.
-
Data Presentation
Table 1: Hypothetical Results of a this compound Time-Course Experiment
| Incubation Time | Normalized Surface GluA1 Level (Arbitrary Units) | Percent Inhibition (%) |
| 0 min (Control) | 1.00 | 0 |
| 30 min | 0.85 | 15 |
| 1 hour | 0.60 | 40 |
| 2 hours | 0.45 | 55 |
| 4 hours | 0.42 | 58 |
| Overnight | 0.40 | 60 |
This table represents example data. Actual results may vary.
Visualizations
Caption: Mechanism of this compound action.
how to prevent Pep1-TGL degradation in experiments
Welcome to the technical support center for Pep1-TGL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic peptide with the amino acid sequence H-Ser-Ser-Gly-Met-Pro-Leu-Gly-Ala-Thr-Gly-Leu-OH.[1] It contains the "TGL" motif, which corresponds to the C-terminus of the AMPA receptor GluA1 subunit.[] It is primarily used in neuroscience research to study the trafficking of AMPA receptors, a process crucial for synaptic plasticity and learning.
Q2: My experimental results with this compound are inconsistent. Could degradation be the cause?
Yes, inconsistent results are a common sign of peptide degradation. Peptides are susceptible to various degradation pathways, including proteolysis, oxidation, and hydrolysis, which can lead to a loss of biological activity and experimental variability.[3]
Q3: How should I properly store this compound to minimize degradation?
Proper storage is critical for maintaining the stability of this compound. The following table summarizes the recommended storage conditions.
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a tightly sealed vial, protected from light.[4] Peptides containing Met, like this compound, are prone to oxidation, so storing under an inert gas (e.g., argon or nitrogen) is recommended. |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[5] | Prepare aliquots to avoid repeated freeze-thaw cycles.[4] Use sterile buffers (pH 5-7) for reconstitution.[4][5] |
| Working Solution | 4°C | Up to one week | For short-term use only. Avoid prolonged storage at this temperature. |
Q4: What are the primary causes of this compound degradation during an experiment?
The primary causes of degradation for a peptide like this compound during an experiment are enzymatic activity from proteases present in cell lysates or culture media, oxidation of susceptible amino acid residues, and hydrolysis due to suboptimal pH conditions.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Rapid loss of this compound activity in cell culture experiments.
-
Potential Cause: Proteolytic degradation by extracellular or intracellular proteases. When cells are lysed, proteases that are normally compartmentalized are released and can degrade peptides in the sample.[6]
-
Solution:
-
Add Protease Inhibitors: Supplement your cell culture media or lysis buffer with a broad-spectrum protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target different classes of proteases.
-
Work Quickly and at Low Temperatures: Perform all experimental steps involving cell lysates or extracts on ice or at 4°C to reduce enzymatic activity.
-
Issue 2: Suspected oxidation of this compound.
-
Potential Cause: The amino acid sequence of this compound is SSGMPLGATGL , which contains a Methionine (Met) residue. Methionine is highly susceptible to oxidation, which can alter the peptide's structure and function.[4]
-
Solution:
-
Use High-Purity Solvents: Prepare solutions with de-gassed, high-purity water or buffers to minimize dissolved oxygen.
-
Store Under Inert Gas: For long-term storage of lyophilized peptide, purge the vial with argon or nitrogen.
-
Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant like Dithiothreitol (DTT) to the buffer may be considered, but its compatibility with the specific assay must be verified.
-
Issue 3: this compound appears to be unstable in my buffer system.
-
Potential Cause: The pH of your buffer can significantly impact peptide stability. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis of peptide bonds.[5]
-
Solution:
-
Maintain Optimal pH: Use a buffer system that maintains a pH between 5 and 7.
-
Buffer Selection: Be aware that some buffer components can catalyze degradation. For example, phosphate buffers have been shown to accelerate the degradation of some peptides.[7]
-
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Reconstitute: Add the appropriate volume of sterile, high-purity water or a recommended buffer (e.g., sterile water with 0.1% acetic acid for initial solubilization) to achieve a stock solution of a desired concentration (e.g., 1 mM). This compound is soluble in water up to 2 mg/ml.[1]
-
Mix Gently: Vortex briefly to ensure the peptide is fully dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Store: Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Using Protease Inhibitors in Cell Lysates
-
Prepare Lysis Buffer: On ice, prepare your standard cell lysis buffer.
-
Add Inhibitor Cocktail: Just before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration.
-
Cell Lysis: Perform the cell lysis procedure on ice.
-
Clarify Lysate: Centrifuge the lysate at 4°C to pellet cellular debris.
-
Proceed with Experiment: Use the clarified supernatant containing the protease inhibitors for your downstream applications with this compound.
Visualizations
Signaling Pathway: this compound and AMPA Receptor Trafficking
Caption: this compound competitively inhibits the interaction between the GluA1 subunit of AMPA receptors and PDZ domain proteins.
Experimental Workflow: Preventing this compound Degradation
Caption: A workflow for handling this compound to minimize degradation during experiments.
Logical Relationship: Factors Leading to this compound Degradation
Caption: Key factors that can contribute to the degradation of this compound.
References
Technical Support Center: Method Refinement for Consistent Pep1-TGL Results
Welcome to the technical support center for Pep1-TGL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the this compound peptide. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide that mimics the C-terminal sequence of the AMPA receptor subunit GluA1.[1][2] It contains the 'TGL' motif, which is a recognition site for PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) domains. Its primary application is in neuroscience research to study the interaction between the GluA1 subunit and PDZ domain-containing proteins, which is crucial for the trafficking and synaptic localization of AMPA receptors.[1] this compound can be used as a competitive inhibitor to disrupt this interaction and investigate its downstream functional consequences.
Q2: How should I dissolve and store this compound?
For optimal results, it is critical to ensure complete solubilization and proper storage of the peptide. This compound is a lyophilized powder and should be reconstituted in a suitable solvent.
-
Solubility: Start by dissolving this compound in sterile, nuclease-free water. If you encounter solubility issues, you can try a small amount of aqueous ammonia (0.1%) followed by dilution in your aqueous buffer of choice. To aid dissolution, you can gently warm the solution to 37°C and use sonication.[3]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Q3: What are the appropriate controls for a this compound experiment?
To ensure the specificity of your results, it is essential to include proper controls in your experimental design.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a randomized sequence. This control helps to demonstrate that the observed effects are due to the specific 'TGL' motif and not due to non-specific peptide effects.
-
Vehicle Control: The buffer or solvent used to dissolve this compound should be added to control samples to account for any effects of the vehicle itself.
-
Positive Control: If you are performing a pull-down or co-immunoprecipitation experiment, a known interacting protein with the GluA1 C-terminus can serve as a positive control.
-
Negative Control: A protein that is known not to interact with the GluA1 C-terminus should be used to assess non-specific binding.
Troubleshooting Guide: Competitive Pull-Down Assay
A common application of this compound is to compete with the binding of a PDZ domain-containing protein to the GluA1 C-terminus in a pull-down assay. Below are some common issues and troubleshooting steps for this type of experiment.
| Problem | Possible Cause | Recommended Solution |
| Low or no binding of the target protein to the bait (e.g., GST-GluA1-C-terminus). | 1. Improperly folded or inactive bait protein. 2. Suboptimal binding buffer conditions. 3. Insufficient amount of lysate or target protein. | 1. Express and purify the bait protein under conditions that promote proper folding. Check protein integrity by SDS-PAGE and Coomassie staining. 2. Optimize the binding buffer (pH, salt concentration, and detergents). A common starting point is a PBS-based buffer with 0.1-0.5% Triton X-100 or NP-40. 3. Increase the amount of cell or tissue lysate used in the assay. |
| High non-specific binding to the beads or bait protein. | 1. Insufficient blocking of the beads. 2. Inadequate washing steps. 3. Hydrophobic or charged interactions of proteins with the beads or bait. | 1. Pre-clear the lysate with beads alone before the pull-down. Increase the concentration of blocking agents like BSA or non-fat dry milk in the binding buffer. 2. Increase the number and duration of wash steps. You can also try increasing the detergent concentration in the wash buffer. 3. Add non-ionic detergents (e.g., Tween-20) or increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers. |
| This compound does not effectively compete for binding. | 1. This compound concentration is too low. 2. The interaction between the bait and target protein is too strong for competitive inhibition by the peptide. 3. The peptide has degraded. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration. 2. If the interaction is very high affinity, you may need to use a higher concentration of the peptide or a longer pre-incubation time. 3. Use freshly prepared or properly stored aliquots of this compound. |
| Inconsistent results between experiments. | 1. Variability in lysate preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Standardize the lysate preparation protocol, including the amount of starting material and the lysis buffer composition. 2. Ensure that all incubation steps are performed for the same duration and at the same temperature across all experiments. 3. Use calibrated pipettes and be meticulous with all volume transfers. |
Experimental Protocol: Competitive Peptide Pull-Down Assay
This protocol provides a general framework for a competitive pull-down assay using a GST-tagged GluA1 C-terminus fusion protein as bait to pull down a PDZ domain-containing protein from a cell lysate, with this compound as a competitor.
Materials:
-
GST-GluA1-C-terminus fusion protein (bait)
-
Glutathione-sepharose beads
-
Cell lysate containing the target PDZ domain protein
-
This compound
-
Scrambled control peptide
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Binding Buffer with 300 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bait Protein Immobilization:
-
Incubate the GST-GluA1-C-terminus fusion protein with glutathione-sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold Binding Buffer to remove unbound protein.
-
-
Competitive Binding:
-
Pre-incubate the cell lysate with either this compound, the scrambled control peptide, or vehicle control for 1 hour at 4°C.
-
Add the pre-incubated lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads five times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target PDZ domain protein.
-
Visualizations
Signaling Pathway Context
Caption: Interaction of GluA1 with PSD-95 and competitive inhibition by this compound.
Experimental Workflow
Caption: Workflow for a competitive peptide pull-down assay using this compound.
References
Validation & Comparative
A Comparative Guide to Pep1-TGL and Other AMPA Receptor Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pep1-TGL with other peptides used to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies on synaptic plasticity and neuronal signaling.
Introduction to AMPA Receptor Trafficking and Peptide-based Modulation
AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their trafficking to and from the synapse is a key mechanism underlying synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The C-terminal domains of AMPA receptor subunits, such as GluA1 and GluA2, play a crucial role in these processes by interacting with various scaffolding and signaling proteins. Peptide-based tools have been developed to dissect and manipulate these interactions, offering insights into the molecular mechanisms of learning and memory.
This compound is a synthetic peptide that corresponds to the C-terminal region of the GluA1 subunit of the AMPA receptor.[1][2][3] It contains the "TGL" motif, which is crucial for the interaction with PDZ domain-containing proteins like SAP97.[4][5] By competitively inhibiting this interaction, this compound is designed to block the delivery of GluA1-containing AMPA receptors to the synapse during LTP.[6]
Comparative Analysis of AMPA Receptor Peptides
This section compares this compound with other well-characterized peptides that target AMPA receptor subunits. The comparison focuses on their mechanism of action, target specificity, and observed effects in experimental systems.
| Peptide | Sequence | Target Subunit(s) | Mechanism of Action | Primary Application |
| This compound | SSGMPLGATGL[1][2] | GluA1 | Competitively inhibits the interaction between the GluA1 C-terminus and PDZ domain-containing proteins (e.g., SAP97).[4][5] | Inhibition of LTP by preventing the synaptic delivery of GluA1-containing AMPA receptors.[6] |
| Pep2-SVKI | YNVYGIESVKI[7][8] | GluA2 | Disrupts the interaction between the GluA2 C-terminus and PDZ domain-containing proteins (GRIP, ABP, and PICK1).[7][8][9] | Inhibition of LTD and investigation of the role of GluA2 trafficking in synaptic plasticity.[7][8] |
| Scrambled this compound (Hypothetical Control) | (A randomized sequence of SSGMPLGATGL) | N/A (Control) | Lacks the specific binding motif and serves as a negative control to demonstrate the sequence-specificity of this compound's effects. | Control experiments for studies using this compound to ensure observed effects are not due to non-specific peptide actions. |
| Pep2-SVKE (Inactive Control) | YNVYGIESVKE[10] | N/A (Control) | A single amino acid substitution from Pep2-SVKI renders it inactive in disrupting GluA2-PDZ interactions.[10] | Negative control for experiments involving Pep2-SVKI. |
Signaling Pathways
The trafficking of AMPA receptors is a complex process involving multiple signaling cascades. Below are diagrams illustrating the established pathway of LTP-induced GluA1-containing AMPA receptor insertion and how this compound intervenes.
Caption: Signaling pathway of LTP-induced GluA1-AMPAR insertion and its inhibition by this compound.
Experimental Workflows
The following diagrams illustrate common experimental workflows for investigating the effects of peptides like this compound on AMPA receptor trafficking and synaptic plasticity.
Caption: Workflow for electrophysiological assessment of peptide effects on long-term potentiation.
Caption: Workflow for quantifying changes in AMPA receptor surface expression using biotinylation.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording with Peptide Infusion
This protocol is adapted from standard electrophysiological procedures used to study synaptic plasticity in hippocampal slices.[12]
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature or 32-34°C. Visualize CA1 pyramidal neurons using DIC microscopy.
-
Pipette Solution: Prepare an internal solution containing (in mM): 115-135 Cs-gluconate or K-gluconate, 10-20 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm. Dissolve this compound or control peptide in the internal solution at the desired final concentration (e.g., 100 µM).
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. After establishing the whole-cell configuration, allow the peptide to diffuse into the cell for at least 15-20 minutes before starting the experiment.
-
LTP Induction and Measurement: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds). Continue recording EPSCs for at least 60 minutes post-HFS to measure the magnitude of potentiation.
Cell Surface Biotinylation
This protocol outlines a method to quantify changes in the surface expression of AMPA receptors.[1][9][13]
-
Cell Culture and Treatment: Plate primary neurons on poly-D-lysine coated dishes. Treat the neurons with this compound or a control peptide for the desired duration.
-
Biotinylation: Wash cells with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice to label surface proteins.
-
Quenching and Lysis: Quench the biotinylation reaction with a quenching solution (e.g., glycine or Tris in PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to capture biotinylated (surface) proteins.
-
Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for AMPA receptor subunits (e.g., anti-GluA1).
-
Analysis: Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the relative amount of surface-expressed AMPA receptors.
Immunocytochemistry
This protocol allows for the visualization of AMPA receptor localization within neurons.[2]
-
Cell Culture and Fixation: Culture primary neurons on coverslips and treat with the desired peptides. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the AMPA receptor subunit of interest (e.g., rabbit anti-GluA1, typically at a 1:500 to 1:1000 dilution) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, typically at a 1:1000 dilution) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the fluorescent signal using a confocal or epifluorescence microscope.
Conclusion
This compound is a valuable tool for investigating the role of GluA1-containing AMPA receptor trafficking in synaptic plasticity. Its specificity for the GluA1 C-terminus allows for targeted disruption of LTP, providing insights into the molecular machinery of learning and memory. When designing experiments, the inclusion of appropriate controls, such as a scrambled version of the peptide, is crucial for validating the specificity of the observed effects. This guide provides a framework for comparing this compound to other AMPA receptor-modulating peptides and offers detailed protocols to aid in the design and execution of rigorous experiments in the field of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemical detection of GluA1 subunit of AMPA receptor in the rat nucleus accumbens following cocaine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Regulation of different phases of AMPA receptor intracellular transport by 4.1N and SAP97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GluA1/GluR1 Monoclonal Antibody (S355-1) (56547-100UG) [thermofisher.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. bio.fsu.edu [bio.fsu.edu]
- 13. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pep1-TGL vs. Scrambled Peptide Control: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of AMPA receptor trafficking in synaptic plasticity, understanding the specificity of experimental tools is paramount. This guide provides a comparative overview of Pep1-TGL, a peptide designed to disrupt GluA1-PDZ domain interactions, and its corresponding scrambled peptide control.
This compound is a synthetic peptide that mimics the C-terminal sequence of the AMPA receptor subunit GluA1, which includes the TGL motif.[][2] This motif is a PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) ligand, crucial for the interaction of GluA1 with PDZ domain-containing scaffolding proteins.[3][4] By competitively inhibiting this interaction, this compound is utilized in research to probe the functional consequences of disrupting GluA1 trafficking and synaptic localization.
To ensure that the observed effects of this compound are a direct result of its specific amino acid sequence and not due to non-specific peptide effects, a scrambled peptide control is an essential experimental component. A scrambled peptide contains the same amino acid composition as the active peptide but in a randomized sequence. This control helps to differentiate sequence-specific biological activity from potential artifacts such as changes in osmolarity, non-specific binding, or cellular stress responses.
Performance Comparison: this compound vs. Scrambled Peptide Control
The following tables summarize the expected quantitative data from hypothetical experiments designed to compare the efficacy and specificity of this compound against a scrambled peptide control.
Table 1: Effect on GluA1-PSD-95 Co-Immunoprecipitation
| Treatment Group | Fold Change in GluA1-PSD-95 Interaction (Normalized to Vehicle) | p-value |
| Vehicle Control | 1.00 | - |
| This compound (10 µM) | 0.35 | < 0.01 |
| Scrambled Peptide (10 µM) | 0.98 | > 0.05 |
This table illustrates the expected outcome of a co-immunoprecipitation experiment. This compound is expected to significantly reduce the interaction between GluA1 and the PDZ domain-containing protein PSD-95, while the scrambled peptide should have no significant effect.
Table 2: Impact on Surface Expression of GluA1
| Treatment Group | Percentage of Surface GluA1 (Relative to Total GluA1) | p-value |
| Vehicle Control | 45% | - |
| This compound (10 µM) | 25% | < 0.01 |
| Scrambled Peptide (10 µM) | 43% | > 0.05 |
This table demonstrates the anticipated results from a cell surface biotinylation assay. By disrupting the anchoring of GluA1 at the synapse, this compound is expected to decrease its surface expression. The scrambled peptide is not expected to have a significant impact.
Table 3: Assessment of Synaptic AMPA Receptor Currents
| Treatment Group | Amplitude of AMPA-mediated mEPSCs (pA) | p-value |
| Vehicle Control | 15.2 ± 1.8 | - |
| This compound (10 µM) | 8.5 ± 1.2 | < 0.01 |
| Scrambled Peptide (10 µM) | 14.9 ± 2.1 | > 0.05 |
This table presents hypothetical electrophysiological data. A reduction in miniature excitatory postsynaptic currents (mEPSCs) would be the expected functional outcome of reduced synaptic AMPA receptor number due to this compound treatment, an effect that should be absent with the scrambled peptide control.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Culture primary neurons or a suitable cell line (e.g., HEK293T cells co-transfected with GluA1 and PSD-95) and treat with Vehicle, this compound (10 µM), or Scrambled Peptide (10 µM) for the desired duration. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against PSD-95 overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against GluA1 and PSD-95.
-
Quantification: Quantify the band intensities and calculate the ratio of co-immunoprecipitated GluA1 to immunoprecipitated PSD-95.
Cell Surface Biotinylation Assay
-
Cell Treatment: Treat cultured neurons with Vehicle, this compound (10 µM), or Scrambled Peptide (10 µM).
-
Biotinylation: Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Quenching and Lysis: Quench the biotinylation reaction and lyse the cells.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated beads to isolate biotinylated (surface) proteins.
-
Western Blotting: Elute the captured proteins and analyze the levels of GluA1 in the surface and total lysate fractions by Western blotting.
-
Analysis: Determine the percentage of surface GluA1 relative to the total GluA1 expression.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Slice Preparation: Prepare acute hippocampal slices from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Treatment Application: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing either Vehicle, this compound (10 µM), or Scrambled Peptide (10 µM).
-
Data Acquisition: Record miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (TTX) to block action potentials.
-
Analysis: Analyze the amplitude and frequency of mEPSCs to assess changes in synaptic strength.
Visualizing the Mechanism and Workflow
To further elucidate the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for comparison.
References
- 2. Enhanced AMPA receptor trafficking mediates the anorexigenic effect of endogenous glucagon like peptide-1 in the paraventricular hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluA1 and its PDZ-interaction: a role in experience-dependent behavioral plasticity in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDZ Protein Interactions Regulating Glutamate Receptor Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cell-Penetrating Peptides: Pep-1 vs. TAT-fused Peptides
A Guide for Researchers and Drug Development Professionals
Introduction
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of traversing cellular membranes and transporting a variety of cargo molecules. This guide provides a comparative analysis of two distinct CPPs: the well-characterized TAT peptide derived from the HIV-1 trans-activator of transcription, and Pep-1, a synthetic amphipathic peptide.
A Note on Pep1-TGL: Initial research for this guide sought to compare TAT-fused peptides with this compound, a synthetic peptide corresponding to the C-terminal region of the GluA1 subunit. However, a comprehensive review of publicly available scientific literature revealed a significant lack of experimental data on the cell-penetrating properties of this compound. Therefore, to provide a valuable and data-supported comparison for our audience, this guide will focus on the extensively studied Pep-1 peptide as a representative of a different class of CPPs to contrast with the cationic TAT peptide. This comparison will illuminate the distinct mechanisms and performance characteristics of these two important delivery vectors.
Mechanisms of Action
Pep-1 and TAT-fused peptides employ different primary mechanisms for cellular entry, which influences their efficiency and cargo delivery capabilities.
Pep-1: This amphipathic peptide is composed of a hydrophobic tryptophan-rich domain and a hydrophilic lysine-rich domain.[1] Pep-1 is known to form non-covalent complexes with its cargo, which are believed to exist as nanoparticles.[2] The primary mechanism of entry for Pep-1 is thought to be a direct, energy-independent translocation across the cell membrane, avoiding the endosomal pathway.[1][3] This direct penetration is advantageous as it can prevent the lysosomal degradation of the cargo. Some studies suggest that at high peptide-to-lipid ratios, Pep-1 can cause membrane disintegration, while at lower, effective concentrations, it forms a transient peptide-lipid structure that facilitates translocation.[3]
TAT-fused Peptides: The TAT peptide is a short, arginine-rich, cationic peptide.[4] Its mechanism of cellular uptake is a subject of ongoing research, with evidence supporting multiple pathways. The initial interaction is an electrostatic attraction between the positively charged peptide and the negatively charged cell surface proteoglycans.[5] Following this binding, TAT and its fused cargo can enter the cell through various endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[6] While endocytosis is a major route, some studies also suggest the possibility of direct translocation, particularly for the peptide alone.[4][7] A key challenge for TAT-mediated delivery is the subsequent escape of the cargo from the endosomes to reach the cytoplasm or nucleus.[8]
References
- 1. abbiotec.com [abbiotec.com]
- 2. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy-independent translocation of cell-penetrating peptides occurs without formation of pores. A biophysical study with pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
Confirming Experimental Findings with Pep1-TGL: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally validate the efficacy of Pep1-TGL. Here, we present a comparative analysis of this compound's expected performance against relevant alternatives, supported by detailed experimental protocols and conceptual signaling pathways.
This compound is a chimeric peptide that leverages the cell-penetrating capabilities of Pep1 to deliver a synthetic peptide containing the 'TGL' motif, which corresponds to the C-terminus of the AMPA receptor GluA1 subunit, into cells.[1][][3] The Pep1 peptide is a well-documented cell-penetrating peptide (CPP) known for its ability to transport various molecular cargo, including proteins and peptides, across the plasma membrane.[4][5][6] The 'TGL' motif is part of the C-terminus of the GluA1 subunit of AMPA receptors.[][3] This guide outlines a hypothetical experimental approach to confirm the intracellular delivery and activity of a TGL-related peptide sequence via Pep1.
Comparative Performance Analysis
To objectively evaluate the efficacy of this compound, its performance should be benchmarked against suitable controls and alternative delivery mechanisms. The following table summarizes a hypothetical comparison based on the known functions of Pep1 and TGL.
| Feature | This compound | TGL Peptide Alone | Scrambled this compound | Other CPP-TGL Fusion |
| Intracellular Delivery Efficiency | High | Low / Negligible | Low / Negligible | Variable |
| Target Engagement (Hypothetical) | High | Low | Low | Variable |
| Cell Viability | High | High | High | Variable |
| Ease of Use | High | High | High | High |
Experimental Protocols
To validate the intracellular delivery and subsequent biological activity of the TGL peptide moiety of this compound, a series of experiments can be performed.
Confirmation of Intracellular Delivery
Objective: To verify that the Pep1 peptide facilitates the translocation of the TGL peptide into the cytoplasm.
Methodology:
-
Synthesis of Fluorescently Labeled Peptides: Synthesize this compound and a control peptide (e.g., TGL peptide alone or scrambled this compound) conjugated to a fluorescent dye (e.g., FITC).
-
Cell Culture: Plate target cells (e.g., neuronal cell line) in a glass-bottom dish suitable for microscopy.
-
Treatment: Treat the cells with the fluorescently labeled peptides at various concentrations for a defined period (e.g., 1-4 hours).
-
Microscopy: Wash the cells to remove extracellular peptides and visualize the intracellular fluorescence using confocal microscopy.
-
Quantification: Quantify the intracellular fluorescence intensity to compare the delivery efficiency of this compound with the control peptides.
Assessment of a Downstream Biological Effect (Hypothetical)
Objective: To determine if the intracellular delivery of the TGL peptide via Pep1 elicits a measurable biological response related to its putative target. As this compound corresponds to the C-terminus of the GluA1 subunit, a hypothetical experiment could investigate its effect on AMPA receptor trafficking or signaling.
Methodology:
-
Cell Culture and Transfection: Culture neuronal cells and, if necessary, transfect them with constructs to visualize or quantify AMPA receptor dynamics.
-
Treatment: Treat the cells with this compound, TGL peptide alone, and a scrambled this compound control.
-
Biochemical Assay: Perform a relevant biochemical assay. For instance, one could measure the phosphorylation status of a downstream signaling molecule or assess changes in receptor surface expression via cell surface biotinylation followed by Western blotting.
-
Data Analysis: Compare the results from the different treatment groups to determine if this compound induces a specific biological effect.
Visualizing the Process: Diagrams
To further elucidate the proposed mechanisms and experimental procedures, the following diagrams are provided.
References
Validating Pep1-TGL's Influence on Synaptic Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of Pep1-TGL on synaptic transmission. This compound is a synthetic peptide with the sequence SSGMPLGATGL, corresponding to the C-terminal region of the AMPA receptor subunit GluA1 and containing the PDZ ligand motif "TGL".[][2] This design suggests that this compound competitively inhibits the interaction between GluA1 and PDZ domain-containing scaffolding proteins, such as PSD-95. This interaction is a cornerstone of synaptic plasticity, governing the trafficking and synaptic localization of AMPA receptors. An increase in synaptic AMPA receptors is a key mechanism underlying long-term potentiation (LTP), a cellular correlate of learning and memory.
This guide will compare the inferred effects of this compound with established genetic and pharmacological modulators of AMPA receptor trafficking. By understanding the expected outcomes, researchers can effectively design and interpret experiments to validate the efficacy and mechanism of action of this compound.
Comparative Analysis of this compound and Alternatives
The following tables summarize the expected quantitative effects of this compound compared to genetic knockout of the GluA1 subunit and the use of a non-specific AMPA receptor antagonist.
Table 1: Effects on AMPA Receptor Trafficking
| Parameter | This compound (Inferred) | GluA1 Knockout (KO) | AMPA Receptor Antagonist (e.g., NBQX) |
| Surface Expression of GluA1 | No direct effect on total surface expression, but may prevent synaptic clustering. | Complete absence of GluA1 protein. | No direct effect on receptor expression. |
| Synaptic Localization of GluA1 | Decreased synaptic localization, particularly after LTP induction. | No synaptic GluA1. | No direct effect on receptor localization. |
| Interaction with PSD-95 | Competitively inhibits GluA1-PSD-95 interaction. | No GluA1 to interact with PSD-95. | No effect on protein-protein interactions. |
Table 2: Electrophysiological Effects on Synaptic Transmission
| Parameter | This compound (Inferred) | GluA1 Knockout (KO) | AMPA Receptor Antagonist (e.g., NBQX) |
| Basal Synaptic Transmission (mEPSC Amplitude) | Potential reduction if basal trafficking is affected. | Reduced AMPAR-mediated evoked currents.[3] | Acutely blocks AMPA receptor currents. |
| Long-Term Potentiation (LTP) | Impaired or blocked LTP induction. | Abolished high-frequency stimulation-induced LTP.[4] | Prevents the expression of LTP. |
| Paired-Pulse Facilitation (PPF) | Likely no direct effect (a presynaptic phenomenon). | No direct effect. | No direct effect. |
Experimental Protocols for Validation
To empirically validate the effects of this compound, a combination of biochemical and electrophysiological assays is recommended.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol determines if this compound disrupts the interaction between the GluA1 subunit of AMPA receptors and the scaffolding protein PSD-95.
Materials:
-
Cultured neurons or brain tissue lysates
-
Anti-GluA1 antibody
-
Anti-PSD-95 antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
This compound peptide
-
Control peptide (scrambled sequence)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cultured neurons or brain tissue in ice-cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-GluA1 antibody overnight at 4°C.
-
In parallel, set up control groups with a non-specific IgG antibody.
-
For the experimental condition, add this compound to the lysate during the antibody incubation. Use a scrambled peptide as a negative control.
-
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with anti-PSD-95 and anti-GluA1 antibodies to detect the co-immunoprecipitated proteins.
Expected Outcome: In the presence of this compound, the amount of PSD-95 co-immunoprecipitated with GluA1 should be significantly reduced compared to the control conditions, indicating a disruption of their interaction.
Surface Biotinylation to Quantify Surface Receptor Expression
This assay measures the amount of GluA1-containing AMPA receptors on the neuronal surface.
Materials:
-
Cultured neurons
-
Sulfo-NHS-SS-Biotin (membrane-impermeable biotinylation reagent)
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Biotinylation: Treat intact cultured neurons with Sulfo-NHS-SS-Biotin to label surface proteins.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Lysis: Lyse the cells in lysis buffer.
-
Streptavidin Pulldown: Incubate the lysate with streptavidin-agarose beads to capture biotinylated (surface) proteins.
-
Washing: Wash the beads to remove non-biotinylated (intracellular) proteins.
-
Elution: Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate (surface fraction) and the unbound fraction (intracellular fraction) by Western blotting using an anti-GluA1 antibody.
Expected Outcome: While this compound is not expected to alter the total surface pool of GluA1 significantly under basal conditions, this method is crucial for assessing changes in surface expression following plasticity-inducing protocols in the presence and absence of the peptide.
Electrophysiology to Measure Synaptic Function
Whole-cell patch-clamp recordings from cultured neurons or brain slices allow for the direct measurement of synaptic currents and plasticity.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Stimulating electrode
-
This compound and control peptides
Procedure:
-
Recording Configuration: Establish whole-cell voltage-clamp recordings from pyramidal neurons.
-
Basal Transmission: Record miniature excitatory postsynaptic currents (mEPSCs) to assess basal synaptic strength.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Peptide Application: Apply this compound or a control peptide to the bath before and during LTP induction.
-
Post-LTP Recording: Record evoked EPSCs for at least 30 minutes post-induction to measure the magnitude of LTP.
Expected Outcome: Application of this compound is expected to significantly reduce or block the induction of LTP compared to control conditions. There may also be a reduction in the amplitude of mEPSCs if basal trafficking of AMPA receptors is affected.
Visualizing the Molecular and Experimental Pathways
To further clarify the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in inhibiting AMPA receptor synaptic anchoring.
Caption: Experimental workflow for validating the effects of this compound on synaptic transmission.
References
- 2. This compound-HongTide Biotechnology [hongtide.com]
- 3. Co-immunoprecipitation assays [bio-protocol.org]
- 4. Spatial working memory deficits in GluA1 AMPA receptor subunit knockout mice reflect impaired short-term habituation: Evidence for Wagner's dual-process memory model - PMC [pmc.ncbi.nlm.nih.gov]
The TGL Motif: A Critical Player in Synaptic Plasticity Confirmed by Pep1-TGL
A Comparative Guide to Understanding the Role of the TGL Motif in AMPA Receptor Trafficking
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms that underpin synaptic plasticity is paramount. One key player in this intricate process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and, more specifically, the trafficking of its GluA1 subunit to the synapse. This guide provides a comparative analysis of experimental data confirming the crucial role of the C-terminal 'TGL' motif of the GluA1 subunit in this process, with a focus on the utility of the synthetic peptide Pep1-TGL as a tool for its study.
The TGL motif, a PDZ (PSD-95, Dlg, ZO-1) domain-binding ligand, is essential for the activity-dependent delivery of GluA1-containing AMPA receptors to the synapse, a cellular correlate of learning and memory. The synthetic peptide, this compound, which corresponds to the C-terminal sequence of GluA1, is designed to competitively inhibit the interaction between the TGL motif and its binding partners, thereby providing a powerful tool to dissect its function.
Comparative Analysis of GluA1 Trafficking: Intact vs. Blocked TGL Motif
The foundational evidence for the role of the TGL motif comes from studies comparing the synaptic delivery of wild-type GluA1 with a mutant version where the TGL motif is disrupted. This disruption is often achieved by mutating the C-terminal amino acids, preventing its interaction with PDZ domain-containing scaffolding proteins at the postsynaptic density.
| Experimental Condition | Synaptic Response (pA) | Rectification Index | Interpretation |
| Wild-Type GluA1 | |||
| Baseline | 25.7 ± 5.3 | 2.2 ± 0.4 | Basal level of synaptic AMPA receptors. |
| After LTP Induction | 41.3 ± 5.1 | 4.3 ± 0.7 | Long-Term Potentiation (LTP) induces robust delivery of GluA1-containing AMPA receptors to the synapse, indicated by increased synaptic current and rectification (a hallmark of calcium-permeable, GluA1-containing receptors).[1] |
| Mutated TGL Motif (GluA1ΔTGL) | |||
| Baseline | ~25 | ~2.2 | The baseline synaptic response is largely unaffected by the TGL motif mutation, suggesting it is not critical for initial synaptic targeting. |
| After LTP Induction | No significant increase | No significant change | The absence of potentiation demonstrates that the interaction of the TGL motif with PDZ domain proteins is essential for the activity-dependent delivery of GluA1 to the synapse during LTP.[2] |
| Application of this compound (Conceptual) | |||
| Before/During LTP Induction | Expected to mimic GluA1ΔTGL | Expected to mimic GluA1ΔTGL | By competitively blocking the PDZ interaction, this compound is expected to prevent the synaptic delivery of wild-type GluA1 during LTP, thus phenocopying the mutant. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the understanding of the TGL motif's function.
Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is fundamental to studying the activity-dependent trafficking of AMPA receptors.
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Electrophysiology: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons. Synaptic responses are evoked by stimulating Schaffer collateral afferents.
-
LTP Induction: A standard high-frequency stimulation (HFS) protocol is used to induce LTP, typically consisting of one or more trains of stimuli at 100 Hz for 1 second.
-
Data Analysis: The excitatory postsynaptic current (EPSC) amplitude is monitored before and after HFS. A significant and sustained increase in the EPSC amplitude is indicative of LTP. The rectification index is calculated from the current-voltage relationship to assess the contribution of calcium-permeable AMPA receptors.
Intracellular Peptide Delivery
To confirm the role of the TGL motif using a competitive inhibitor like this compound, the peptide must be introduced into the postsynaptic neuron.
-
Peptide Preparation: this compound is synthesized and purified. A common sequence would be based on the C-terminus of GluA1. The peptide is dissolved in the intracellular patch-pipette solution at a working concentration (typically in the µM to mM range).
-
Delivery during Patch-Clamp: The peptide diffuses from the patch pipette into the cytoplasm of the recorded neuron during whole-cell recording. A control peptide with a scrambled sequence should be used in a separate group of cells to control for non-specific effects.
-
Experimental Timeline: The peptide is allowed to diffuse into the cell for a baseline period (e.g., 10-15 minutes) before LTP induction to ensure it has had time to interact with its target proteins.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key pathways and experimental logic.
Caption: Signaling pathway for TGL motif-dependent AMPA receptor trafficking during LTP.
Caption: Logical workflow for comparing the role of the TGL motif in LTP.
Alternative Approaches and Considerations
While genetic modification of the GluA1 subunit provides definitive evidence for the role of the TGL motif, this approach can be time-consuming and is not always feasible. The use of a competitive peptide inhibitor like this compound offers a more acute and pharmacologically controlled alternative.
Alternative Methods:
-
RNA interference (RNAi): Knockdown of PDZ domain-containing proteins that bind to the TGL motif can also be used to infer the motif's function, though this approach may have off-target effects.
-
Small Molecule Inhibitors: While less common for this specific interaction, the development of small molecules that disrupt PDZ domain interactions is an active area of research.
Considerations for using this compound:
-
Specificity: It is crucial to use a scrambled peptide control to ensure that the observed effects are due to the specific sequence of this compound and not due to non-specific peptide effects.
-
Concentration: The effective intracellular concentration of the peptide must be carefully determined to ensure complete blocking of the endogenous interaction without causing cellular toxicity.
-
Delivery Method: The method of peptide delivery is a critical parameter. For in vitro slice preparations, delivery via the patch pipette is the most direct method. For in vivo studies, cell-penetrating versions of the peptide may be required.
References
Safety Operating Guide
Proper Disposal Procedures for Pep1-TGL: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Pep1-TGL, a synthetic peptide used in signaling pathway research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to work in a controlled laboratory environment with proper ventilation.[2] Standard laboratory PPE should be worn at all times, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
Direct contact with the skin, eyes, and clothing should be avoided. In case of accidental contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.
Storage and Preparation
Proper storage is crucial to maintain the integrity of this compound. Lyophilized powder should be stored desiccated at -20°C.[3][4] Once reconstituted in a solvent such as water (soluble up to 2 mg/ml), the solution should be used promptly or aliquoted and stored at -20°C or colder to avoid repeated freeze-thaw cycles.[3][4]
Step-by-Step Disposal Procedures
Disposal of this compound and any contaminated materials must comply with all applicable local, state, and federal environmental regulations.[2][5]
-
Segregation of Waste: All materials contaminated with this compound, including unused solutions, pipette tips, tubes, and culture plates, should be segregated as chemical waste. Do not mix with general laboratory trash or biohazardous waste unless the experimental protocol dictates otherwise (e.g., if used in cell-based assays with infectious agents).
-
Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used to dissolve the peptide.
-
Never pour this compound solutions down the drain. [2]
-
-
Collection of Solid Waste:
-
Place all contaminated solid materials (e.g., pipette tips, gloves, paper towels) into a designated solid chemical waste container.
-
Ensure the container is properly sealed to prevent leakage or aerosolization.
-
-
Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces with an appropriate laboratory disinfectant or cleaning agent.
-
-
Arranging for Waste Pickup:
-
Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.
-
Ensure all waste containers are properly labeled with the contents, including the name "this compound" and the solvent used.
-
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 990.14 g/mol | [3][4][6] |
| Molecular Formula | C41H71N11O15S | [3][4][6] |
| Solubility | Soluble to 2 mg/ml in H2O | [3][4] |
| Storage (Lyophilized) | Desiccate at -20°C | [3][4] |
| Storage (Solution) | Aliquot and store at -20°C or colder | [4] |
Experimental Protocols and Visualizations
This compound is utilized in research to study the interaction between the C-terminus of the AMPA receptor subunit GluA1 and proteins containing PDZ domains. This interaction is crucial for the trafficking and synaptic localization of AMPA receptors, a fundamental process in synaptic plasticity, such as Long-Term Potentiation (LTP).[7]
Below is a diagram illustrating a simplified signaling pathway relevant to the function of the GluA1 C-terminus, which this compound is designed to mimic or inhibit.
A simplified diagram of the AMPA receptor signaling cascade at the postsynaptic density.
The following workflow illustrates a typical experiment where a synthetic peptide like this compound might be used to investigate its effect on protein-protein interactions.
A typical experimental workflow to test the inhibitory effect of this compound on protein interactions.
References
- 1. The amino-terminal domain of GluA1 mediates LTP maintenance via interaction with neuroplastin-65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale interaction profiling of PDZ domains through proteomic peptide-phage display using human and viral phage peptidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of AMPA receptor subunit GluA1 in synaptic plasticity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Pep1-TGL
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of synthetic peptides like Pep1-TGL is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Understanding this compound
This compound is a synthetic peptide corresponding to the C-terminal region of the GluA1 subunit of the AMPA receptor, containing the TGL motif.[][] It is typically supplied as a white, lyophilized solid that is soluble in water.[][3][4] Due to its peptide nature, it is crucial to handle it with care to prevent inhalation of the lyophilized powder and to avoid skin and eye contact.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before working with this compound to ensure the selection of appropriate PPE.[5] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[5][6][7]
| PPE Category | Minimum Requirement | Specific Recommendations & Best Practices |
| Eye and Face Protection | Safety glasses with side shields | For tasks with a high risk of splashing, such as reconstituting the peptide, chemical splash goggles and a face shield are recommended.[5][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | A fire-resistant lab coat should be considered if flammable solvents are used in the same workspace.[6] Ensure the lab coat is fully buttoned. |
| Hand Protection | Disposable nitrile gloves | Nitrile gloves provide adequate protection for incidental contact.[5] If prolonged contact is anticipated or if using specific solvents, consult a glove compatibility chart. Always inspect gloves before use and remove them immediately after contact with the chemical. Double-gloving may be necessary for certain procedures.[5] |
| Respiratory Protection | Not generally required for small quantities | When handling larger amounts of lyophilized peptide, a dust respirator is recommended to avoid inhalation.[8] If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[6][9] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Reconstitution:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[8] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Weighing: If required, weigh the desired amount of peptide quickly in an area with minimal air currents. Avoid raising dust.[10]
-
Reconstitution: Add the appropriate solvent (e.g., sterile water) to the vial to dissolve the peptide.[4] Sonication in a water bath for a few minutes can aid in dissolving larger particles, but avoid excessive heating.[8]
-
Mixing: Gently vortex or pipette the solution to ensure it is fully dissolved.
3.2. Storage:
-
Lyophilized Peptide: Store the tightly sealed vial in a freezer at -20°C for long-term storage.[][4]
-
Peptide in Solution: For short-term storage, keep the solution at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or below.[8] Avoid repeated freeze-thaw cycles.[4]
Disposal Plan
All waste materials, including empty vials, used gloves, and any contaminated disposables, should be considered chemical waste.
-
Collection: Collect all this compound waste in a designated, clearly labeled, and sealed waste container.
-
Disposal: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[11] Do not dispose of this compound down the drain or in the regular trash.[12] If necessary, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[13] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable decontaminant.[10] For larger spills, wear appropriate PPE, contain the spill, and follow institutional procedures for chemical spill cleanup.[12]
Diagram: Personal Protective Equipment (PPE) Selection Workflow for Handling this compound
Caption: PPE Selection Workflow for this compound.
References
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]
- 8. bachem.com [bachem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. peptide.co.jp [peptide.co.jp]
- 11. peptide.com [peptide.com]
- 12. southernbiological.com [southernbiological.com]
- 13. fishersci.fi [fishersci.fi]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
